Silane, trichloro(phenylthio)-
Description
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Properties
IUPAC Name |
trichloro(phenylsulfanyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3SSi/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJANZXKEMOBQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226695 | |
| Record name | Silane, trichloro(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7579-91-1 | |
| Record name | Silane, trichloro(phenylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007579911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trichloro(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Silane, trichloro(phenylthio)-" molecular structure and bonding
Technical Guide: Silane, trichloro(phenylthio)- (PhSSiCl )
Molecular Architecture, Bonding Dynamics, and Synthetic Utility
Executive Summary
Silane, trichloro(phenylthio)- (commonly referred to as phenylthiotrichlorosilane) is a highly reactive organosilicon compound featuring a direct silicon-sulfur (Si–S) bond flanked by a phenyl group and a trichlorosilyl moiety. It serves as a specialized reagent in silylthiolation reactions and surface chemistry , enabling the simultaneous introduction of sulfur and silicon functionalities into organic frameworks or onto solid supports.
Due to the polarization of the Si–Cl bonds and the lability of the Si–S linkage, this compound is extremely moisture-sensitive and requires rigorous inert-atmosphere handling. Its utility lies in its dual reactivity: the trichlorosilyl group allows for robust anchoring to hydroxylated surfaces (silica, glass), while the phenylthio group acts as a versatile chemical handle for further derivatization or metal coordination.
Molecular Structure & Bonding
Geometric Architecture
The central silicon atom adopts a distorted tetrahedral geometry (
| Parameter | Value (Estimated) | Mechanistic Insight |
| Geometry | Distorted Tetrahedron | Steric repulsion between the lone pairs on Sulfur and the Cl atoms. |
| Si–Cl Bond Length | ~2.02 Å | Shortened by the electron-withdrawing nature of the other Cl atoms (inductive effect). |
| Si–S Bond Length | ~2.15 Å | Significantly longer than Si–O (~1.64 Å), indicating a weaker bond with lower dissociation energy. |
| C–S–Si Angle | ~100–105^\circ | Bent geometry at sulfur, consistent with |
Electronic Structure & Bonding Nature
-
The Si–S Bond: Unlike the carbon-sulfur bond, the silicon-sulfur bond is highly polarized (
). The "hard" silicon atom (made harder by the three electronegative chlorines) does not overlap efficiently with the "soft" sulfur orbitals. This mismatch results in a bond that is labile toward nucleophilic attack , particularly by oxygen nucleophiles (water, alcohols). -
Inductive Effects: The trichlorosilyl group (
) is strongly electron-withdrawing. This pulls electron density away from the sulfur atom, reducing the nucleophilicity of the sulfur lone pairs compared to a standard thioether (e.g., diphenyl sulfide). -
Hyperconjugation: Modern computational chemistry suggests that negative hyperconjugation (
) plays a role in stabilizing the molecule, although this also weakens the Si–Cl bonds slightly, making them highly susceptible to hydrolysis.
Synthesis & Purity
The synthesis of PhSSiCl
Synthetic Pathway
-
Reagents: Thiophenol (PhSH), Silicon Tetrachloride (SiCl
). -
Conditions: Anhydrous, inert atmosphere (
or ). -
Catalyst: Often requires a base (e.g., triethylamine) to scavenge HCl or prolonged reflux to drive off HCl gas.
Purity & Handling
-
State: Colorless to pale yellow fuming liquid.
-
Impurities: Unreacted SiCl
, diphenyl disulfide (PhSSPh), and hydrolysis products (siloxanes). -
Purification: Fractional distillation under reduced pressure.
-
Storage: Schlenk flask or glovebox. Degrades rapidly in air to release HCl and form siloxanes/thiols.
Reactivity Profile & Applications
Surface Modification (SAMs)
PhSSiCl
-
Utility: These surfaces can bind "soft" heavy metals (Au, Ag, Hg) via the sulfur atom or serve as precursors for surface-grafted sulfonic acids (after oxidation).
Catalytic Silylthiolation
In drug discovery and organic synthesis, PhSSiCl
Hydrolysis (The Danger Zone)
-
Note: The Si-S bond is also susceptible to hydrolysis, eventually releasing thiophenol (stench) and silica gel.
Experimental Protocols
Protocol A: Synthesis of Trichloro(phenylthio)silane
Objective: Preparation of 50 mmol of PhSSiCl
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush the system with dry Argon.
-
Solvent: Add anhydrous benzene or toluene (50 mL) and Silicon Tetrachloride (SiCl
, 100 mmol, 2 equiv) to the flask. Note: Excess SiCl helps prevent double substitution. -
Addition: Dissolve Thiophenol (PhSH, 50 mmol) and Triethylamine (50 mmol) in dry toluene (20 mL). Add this mixture dropwise to the SiCl
solution at 0°C over 30 minutes.-
Observation: A white precipitate of Triethylamine Hydrochloride (
) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Then, reflux gently for 1 hour to ensure completion.
-
Workup: Filter the mixture under Argon (using a Schlenk frit) to remove the ammonium salt.
-
Purification: Distill the filtrate. First, remove the solvent and excess SiCl
at atmospheric pressure. Then, fractionally distill the residue under vacuum (approx. 0.1 mmHg). Collect the fraction boiling at the expected range (dependent on vacuum, typically ~80-90°C at low pressure). -
Storage: Store in a sealed ampoule or Schlenk tube under Argon.
Protocol B: Surface Functionalization of Silica Wafer
Objective: Creation of a Phenylthio-terminated SAM.
-
Cleaning: Clean the silicon wafer with Piranha solution (
) for 20 mins. (Warning: Piranha solution is explosive with organics!) . Rinse with HPLC water and dry under . -
Deposition: Prepare a 10 mM solution of PhSSiCl
in anhydrous toluene inside a glovebox. -
Incubation: Immerse the wafer in the solution for 12–24 hours.
-
Washing: Remove wafer, rinse sequentially with toluene, dichloromethane, and ethanol to remove unbound silanes.
-
Curing: Bake at 100°C for 30 mins to promote cross-linking of the siloxane network.
Visualizations
Synthesis & Reactivity Logic
The following diagram illustrates the synthesis of PhSSiCl
Figure 1: Synthetic pathway and divergent reactivity profiles of Silane, trichloro(phenylthio)-.
Catalytic Silylthiolation Cycle
This diagram depicts the application of PhSSiCl
Figure 2: Simplified catalytic cycle for the silylthiolation of alkynes using PhSSiCl3.
References
-
PubChem. (n.d.). Silane, trichloro(phenylthio)- (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]
- Han, L.-B., & Tanaka, M. (1998). Platinum-Catalyzed Silylthiolation of Alkynes with (Phenylthio)silanes. Journal of the American Chemical Society, 120(32), 8249–8250.
- Gelest, Inc. (n.d.). Reactive Silicon Compounds & Silane Coupling Agents. (General reference for handling trichlorosilanes).
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Silane, trichloro(phenylthio)-
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thermal stability of organosilicon compounds is a critical parameter in a multitude of applications, from their use as reagents in pharmaceutical synthesis to their role as precursors in materials science. Silane, trichloro(phenylthio)- (C₆H₅SSiCl₃), is a compound of interest due to its unique combination of a reactive trichlorosilyl group and a phenylthio moiety. Understanding its behavior under thermal stress is paramount for ensuring safe handling, predicting reaction outcomes, and designing robust manufacturing processes. This guide provides a comprehensive analysis of the thermal stability and decomposition pathways of Silane, trichloro(phenylthio)-, drawing upon established principles of organosilicon chemistry and analogous compound studies.
Introduction to Silane, trichloro(phenylthio)-
Silane, trichloro(phenylthio)- is a versatile organosilicon compound that finds applications as a reagent in organic synthesis and as a precursor for materials.[1] Its utility stems from the dual functionality imparted by the trichlorosilyl and phenylthio groups. The trichlorosilyl group is highly susceptible to nucleophilic attack, making it a valuable moiety for the introduction of silicon-containing groups. The phenylthio group can be involved in various carbon-sulfur bond-forming reactions.[2] However, the inherent reactivity of this compound also raises questions about its thermal stability, a factor that can significantly impact its storage, handling, and application.
Predicted Thermal Stability and Influencing Factors
Direct experimental data on the thermal decomposition of Silane, trichloro(phenylthio)- is not extensively available in the public domain. However, an informed assessment of its stability can be made by examining the bond dissociation energies (BDEs) within the molecule and by drawing parallels with related organosilicon compounds.
The key covalent bonds in Silane, trichloro(phenylthio)- are Si-S, Si-Cl, S-C(phenyl), and C-H (on the phenyl ring). The thermal stability is primarily dictated by the weakest bond in the molecule, which will be the first to cleave under thermal stress.
Table 1: Typical Bond Dissociation Energies in Related Organosilicon Compounds
| Bond | Typical Bond Dissociation Energy (kJ/mol) |
| Si-O | ~443[3] |
| Si-H | ~302 (in higher silanes)[4] |
| Si-C | ~300-350 |
| Si-Si | ~302 (in higher silanes)[4] |
| C-C | ~332[3] |
| C-O | ~326[3] |
Factors that can influence the thermal stability of this compound include:
-
Temperature: As with most chemical compounds, increasing the temperature will eventually provide sufficient energy to overcome the activation energy for decomposition.
-
Atmosphere: The presence of oxygen or moisture can significantly lower the decomposition temperature. Chlorosilanes, in particular, are highly susceptible to hydrolysis.[5]
-
Catalysts: The presence of acids, bases, or metal catalysts can promote decomposition pathways that might not be accessible under purely thermal conditions.[6]
Proposed Decomposition Pathways
Based on the chemistry of analogous compounds, several decomposition pathways can be proposed for Silane, trichloro(phenylthio)-. The initial step is likely the homolytic cleavage of the weakest bond.
Primary Decomposition: Si-S Bond Cleavage
The most probable initial decomposition step is the homolytic cleavage of the Si-S bond, yielding a trichlorosilyl radical (•SiCl₃) and a phenylthiyl radical (•SPh).
C₆H₅SSiCl₃ → •SiCl₃ + •SPh
This initiation step would be followed by a series of radical propagation and termination reactions.
Secondary Decomposition Reactions
The highly reactive radical species generated in the primary decomposition step can undergo various subsequent reactions:
-
Radical Recombination: The initial radicals can recombine, which would not lead to net decomposition. However, cross-recombination with other radical species present in the system is also possible.
-
Hydrogen Abstraction: The phenylthiyl radical can abstract a hydrogen atom from another molecule to form thiophenol (C₆H₅SH). The trichlorosilyl radical could also abstract a hydrogen atom to form trichlorosilane (HSiCl₃).
-
Disproportionation: Radical species can undergo disproportionation reactions.
-
Further Fragmentation: At higher temperatures, the initial radicals can undergo further fragmentation. For example, the trichlorosilyl radical can decompose to dichlorosilylene (:SiCl₂) and a chlorine radical (•Cl).[7] The phenylthiyl radical could potentially undergo C-S bond cleavage.
Influence of Phenyl Group
The phenyl group can also play a role in the decomposition process. Studies on the pyrolysis of phenylsilanes have shown that phenyl radical elimination can be a significant decomposition pathway.[8] In the case of Silane, trichloro(phenylthio)-, it is possible that at higher temperatures, cleavage of the S-C(phenyl) bond could occur, although the Si-S bond is generally considered weaker.
Potential for Rearrangement Reactions
Intramolecular rearrangement reactions are also a possibility, although less likely to be the primary decomposition pathway under purely thermal conditions.
The following diagram illustrates the proposed primary and secondary decomposition pathways.
Figure 1: Proposed thermal decomposition pathways for Silane, trichloro(phenylthio)-.
Experimental Methodologies for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of Silane, trichloro(phenylthio)-, a combination of thermoanalytical techniques is recommended. Given the compound's sensitivity to moisture, all experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[9] It is a primary technique for determining the onset of decomposition and the temperature ranges of different decomposition stages.
Experimental Protocol for TGA:
-
Sample Preparation: Load a small, accurately weighed sample (typically 5-10 mg) of Silane, trichloro(phenylthio)- into a TGA pan inside an inert atmosphere glovebox.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min).
-
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).[10]
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures corresponding to 5% and 10% mass loss (T₅% and T₁₀%), which are often used as indicators of thermal stability.[10]
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect exothermic or endothermic events associated with decomposition.
Experimental Protocol for DSC:
-
Sample Preparation: Encapsulate a small, accurately weighed sample (typically 2-5 mg) of Silane, trichloro(phenylthio)- in a hermetically sealed aluminum or stainless steel pan inside an inert atmosphere glovebox.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas.
-
-
Heating Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range determined by the TGA results.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify exothermic or endothermic peaks corresponding to decomposition events.
-
Integrate the peaks to determine the enthalpy of decomposition.
-
Evolved Gas Analysis (EGA)
To identify the decomposition products, the TGA instrument can be coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[11] This provides real-time analysis of the gases evolved during the decomposition process.
Experimental Workflow for TGA-MS/FTIR:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Are Si–C bonds formed in the environment and/or in technical microbiological systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. cprijournal.in [cprijournal.in]
- 10. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eag.com [eag.com]
solubility of trichloro(phenylthio)silane in organic solvents
Technical Guide: Solubility & Handling of Trichloro(phenylthio)silane ( )[1]
Executive Summary
Trichloro(phenylthio)silane (CAS: 7579-91-1) is a highly reactive organosilicon intermediate characterized by the presence of both hydrolytically unstable silicon-chlorine (
Critical Insight: In the context of trichloro(phenylthio)silane, solubility is a function of solvent inertness, not just polarity. Introduction to protic solvents (water, alcohols, amines) results in immediate solvolysis (decomposition), not dissolution.[1] Therefore, successful solvation requires the strict use of anhydrous, aprotic organic solvents under an inert atmosphere.[1]
Physicochemical Identity
Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1]
| Property | Data | Relevance to Solubility |
| Chemical Formula | Lipophilic phenylthio group + Polar trichlorosilyl group.[1] | |
| Molecular Weight | 243.61 g/mol | Moderately heavy; likely a high-boiling liquid or low-melting solid.[1] |
| Key Functionality | Trichlorosilyl ( | Extremely Moisture Sensitive. Reacts violently with water to release HCl.[1] |
| Secondary Functionality | Phenylthio ( | Provides solubility in aromatic and chlorinated solvents.[1] |
| Polarity Profile | Amphiphilic | The |
Solubility Profile & Solvent Selection
The following matrix categorizes solvents based on their thermodynamic compatibility (dissolution) and kinetic stability (reactivity).
Solvent Compatibility Matrix[1][3]
| Solvent Class | Specific Solvents | Solubility Rating | Stability Rating | Technical Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform ( | Excellent | High | Preferred Choice. The polarity of DCM matches the |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Good to Excellent | High | Excellent for high-temperature reactions.[1] The aromatic ring interacts favorably with the phenylthio group.[1] |
| Alkanes | Pentane, Hexane, Heptane | Moderate | High | Useful for precipitation or washing.[1] Solubility may be lower due to the polarity of the |
| Ethers | Diethyl Ether ( | Good | Conditional | MUST BE ANHYDROUS. Ethers are hygroscopic; trace moisture will degrade the silane.[1] THF can coordinate to Silicon, potentially altering reactivity.[1] |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | N/A | CATASTROPHIC | DO NOT USE. Reacts immediately to form |
| Polar Aprotic (Reactive) | DMF, DMSO, Acetone | Variable | Low | DMSO contains residual water and can oxidize chlorosilanes.[1] DMF can react with chlorosilanes at high temps.[1] Avoid unless strictly necessary and validated. |
Mechanistic Solvation vs. Solvolysis
It is vital to distinguish between physical dissolution and chemical reaction.[1]
-
Dissolution (Inert Solvents): Solvent molecules surround the
molecule, overcoming intermolecular forces without breaking covalent bonds.[1] -
Solvolysis (Protic Solvents): The solvent acts as a nucleophile.[1] For example, methanol attacks the silicon atom, displacing chloride:
This is a chemical transformation, not solubility.[1]
Visualization: Solvent Decision Logic
The following decision tree illustrates the critical path for selecting a solvent for trichloro(phenylthio)silane.
Figure 1: Decision logic for solvent selection, prioritizing chemical stability over simple polarity matching.[1]
Experimental Protocols
Inert Handling Protocol (Schlenk Technique)
To prepare a solution of trichloro(phenylthio)silane without degradation, you must exclude atmospheric moisture.[1]
Reagents & Equipment:
-
Anhydrous Solvent (e.g., DCM distilled over
or from a solvent purification system).[1] -
Oven-dried glassware (
overnight).[1] -
Inert Gas Source (
or ).[1][3]
Step-by-Step Methodology:
-
Purge: Flame-dry the reaction flask under vacuum and backfill with inert gas (3 cycles).
-
Solvent Transfer: Transfer the anhydrous solvent into the flask via a cannula or an oven-dried gas-tight syringe through a rubber septum.[1]
-
Reagent Addition:
-
Dissolution: Swirl or stir magnetically.[1] The compound should dissolve rapidly in DCM or Toluene.[1]
-
Validation: The solution should remain clear. Cloudiness or precipitate formation (white solid) indicates hydrolysis (
formation).[1]
Purification via Recrystallization (Solubility Differential)
If the compound requires purification, exploit the solubility difference between Toluene (high solubility) and Hexane (lower solubility/precipitant).[1]
Safety & Toxicology
Hazard Class: Corrosive, Moisture Sensitive.[1]
-
Inhalation Risk: Hydrolysis releases Hydrogen Chloride (HCl) gas, which is highly toxic and corrosive to respiratory tissues.[1] All operations must be performed in a fume hood.[1]
-
Skin/Eye Contact: Causes severe burns.[1] The lipophilic nature of the phenylthio group may facilitate skin absorption before hydrolysis occurs, increasing systemic toxicity risks.[1]
-
PPE Requirements:
Applications in Synthesis
The solubility profile dictates the utility of trichloro(phenylthio)silane in drug development and materials science:
-
Surface Modification: Used in Toluene to silanize glass or silica surfaces.[1] The
anchors to surface groups, displaying the phenylthio group for further "Click" chemistry or surface passivation.[1] -
Protecting Group Chemistry: Used in DCM with a weak base (e.g., Pyridine) to introduce the phenylthiosilyl group.[1]
Workflow Visualization: Hydrolysis Pathway
Understanding the failure mode is essential for troubleshooting "solubility" issues.[1]
Figure 2: The hydrolysis pathway.[1] "Insolubility" observed in wet solvents is actually the formation of polysiloxane polymers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136274, Silane, trichloro(phenylthio)-. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. Silane, trichloro(phenylthio)- Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
Gelest, Inc. Handling Instructions for Silanes and Silicones. (General protocol for chlorosilane handling). Retrieved from [Link]
Advanced Technical Guide: Applications of Trichloro(phenylthio)silane in Materials Science
Executive Summary
Trichloro(phenylthio)silane (CAS: 7579-91-1), characterized by the formula
This guide provides a rigorous analysis of its chemical architecture, validated protocols for its application in moisture-sensitive environments, and its role in developing hybrid optical materials.
Part 1: Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule consists of three distinct functional domains, each driving specific material interactions:
-
Trichlorosilyl Anchor (
): The primary reactive headgroup. It undergoes rapid hydrolysis/condensation to form siloxane ( ) networks, anchoring the molecule to hydroxylated surfaces (silica, alumina, titania). -
Phenylthio Tail (
): A bulky, electron-rich moiety. The combination of the aromatic ring and the sulfur atom creates high molar refraction, essential for optical applications. -
Thiosilane Linkage (
): The critical instability point. Unlike the bond (Bond Dissociation Energy ~318 kJ/mol), the bond is polar and susceptible to hydrolysis, yielding silanols and thiophenol ( ).
Reactivity Matrix
The utility of trichloro(phenylthio)silane is defined by the competition between the anchoring groups (
| Reaction Pathway | Reagent | Product | Application Relevance |
| Anchoring | Surface-OH | SAM Formation (Anhydrous) | |
| Hydrolysis (Controlled) | High-RI Hybrid Materials | ||
| Hydrolysis (Excess) | Degradation / Failure Mode | ||
| Ligand Exchange | Sol-Gel Precursors |
Part 2: Core Applications in Materials Science
High Refractive Index (RI) Hybrid Materials
The primary application of phenylthio-functionalized silanes is the synthesis of optical resins. The sulfur atom (high atomic polarizability) combined with the phenyl ring's
-
Mechanism: The
moiety is incorporated into a siloxane network.[1] The high electron density increases the interaction with electromagnetic waves, slowing phase velocity and increasing RI. -
Advantage: Unlike purely organic high-RI polymers, the siloxane backbone offers thermal stability and transparency in the UV-Vis spectrum.
Anhydrous Surface Modification (SAMs)
Trichloro(phenylthio)silane serves as a precursor for Self-Assembled Monolayers (SAMs) on oxide surfaces where a labile hydrophobic interface is required.
-
Use Case: Temporary protection of silica surfaces or as a "sacrificial" bonding layer. Upon exposure to specific nucleophiles (e.g., fluoride ions or strong bases), the
bond cleaves, releasing the phenylthio group and regenerating a hydrophilic surface. -
Electronic Interfaces: The sulfur lone pairs can modulate the work function of metal oxides in organic electronic devices, although the instability requires encapsulation.
Metal Adhesion Promotion
The sulfur atom in the
-
Workflow: The silane anchors to a dielectric (e.g.,
) via the group. The exposed sulfur tail coordinates with a deposited metal layer, enhancing interfacial adhesion through Lewis acid-base interactions.
Part 3: Experimental Protocols
Protocol A: Anhydrous Deposition of Trichloro(phenylthio)silane SAMs
Objective: Create a uniform monolayer on a Silicon/SiO2 wafer without degrading the Si-S bond.
Reagents:
-
Trichloro(phenylthio)silane (CAS 7579-91-1), >98% purity.[2]
-
Solvent: Anhydrous Toluene (water content <10 ppm).
-
Substrate: Piranha-cleaned Silicon wafer (Caution: Piranha solution is explosive).
Workflow:
-
Substrate Preparation:
-
Clean Si wafer with Piranha solution (
3:1) for 20 min at 90°C. -
Rinse with DI water, then HPLC-grade methanol.
-
Crucial Step: Dry in a vacuum oven at 120°C for 2 hours to remove physisorbed water. (Residual water triggers bulk polymerization).
-
-
Deposition (In Glovebox/Schlenk Line):
-
Prepare a 10 mM solution of the silane in anhydrous toluene under
or Ar atmosphere. -
Immerse the dry wafer into the solution.
-
Incubate for 12-24 hours at room temperature. Note: Trichlorosilanes are highly reactive; longer times may lead to disordered multilayers.
-
-
Washing & Curing:
-
Remove wafer and rinse immediately with anhydrous toluene to remove unreacted silane.
-
Rinse with anhydrous dichloromethane (DCM).
-
Dry under a stream of Nitrogen.
-
Optional: Bake at 80°C for 30 min to promote cross-linking of the siloxane network.
-
-
Validation:
-
Contact Angle: Expected water contact angle ~85-95° (Hydrophobic).
-
XPS: Check for S(2p) peak (~164 eV) and Si(2p) signals.
-
Protocol B: Synthesis of High-RI Siloxane Resin
Objective: Hydrolytic condensation to form a Phenylthio-functionalized resin.
-
Precursor Mix: Mix Trichloro(phenylthio)silane with Dimethyldichlorosilane (as a spacer) in dry THF.
-
Controlled Hydrolysis: Add stoichiometric water (dissolved in THF) dropwise at 0°C.
-
Critical Control: Excess water or high temp will cleave the Si-S bond. Maintain pH neutral if possible (use Pyridine as HCl scavenger).
-
-
Workup: Filter off Pyridine-HCl salt. Evaporate solvent to yield the pre-polymer resin.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent reactivity of Trichloro(phenylthio)silane in the presence of surface hydroxyls versus bulk water.
Figure 1: Reaction pathways showing the critical divergence between stable surface anchoring and hydrolytic degradation.
Part 5: Safety & Handling (Critical)
-
HCl Evolution: Upon contact with moisture, this compound releases Hydrogen Chloride gas. All handling must occur in a fume hood.
-
Thiophenol Release: Hydrolysis of the Si-S bond releases Thiophenol (
), which is highly toxic and has a potent, foul stench.-
Neutralization: Treat spills with dilute bleach (NaOCl) to oxidize the thiol to less volatile sulfonates.
-
-
Storage: Store under inert gas (Argon/Nitrogen) in a fridge. Moisture ingress will turn the liquid into a cloudy gel (silica) and release toxic fumes.
References
-
NIST Chemistry WebBook. Silane, trichloro(phenylthio)- (CAS 7579-91-1).[2] National Institute of Standards and Technology. Available at: [Link]
- Arkles, B.Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. Technical Review. (Provides foundational mechanisms for trichlorosilane hydrolysis and surface topology).
- Distefano, G., et al. (1974). Mass spectrometric evidence for pπ-dπ bonding between sulfur and the Group IVB elements. Journal of Organometallic Chemistry, 65, 205.
-
Mittal, K. L. (Ed.).[3] Silanes and Other Coupling Agents.[1][4] VSP/Brill. (Comprehensive reference on silane deposition protocols).
-
Totov, et al. (2015).[5] Metal-free coupling of heteroarenes with hydrosilanes.[5] (Contextualizes the reactivity of Si-S and Si-Heteroatom bonds in synthesis).
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- 4. researchgate.net [researchgate.net]
- 5. Recent advances in surface chemistry and applications of silicon and germanium nanocrystals - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for "Silane, trichloro(phenylthio)-" as a Surface Modification Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide for the utilization of "Silane, trichloro(phenylthio)-" (CAS No. 7579-91-1) as a surface modification agent. This document offers in-depth scientific insights, detailed experimental protocols, and critical considerations for researchers in materials science, nanotechnology, and drug development seeking to functionalize surfaces with phenylthio moieties.
Introduction: Unveiling the Potential of Phenylthio-Functionalized Surfaces
"Silane, trichloro(phenylthio)-", with the chemical formula C₆H₅Cl₃SSi, is a reactive organosilane that serves as a powerful tool for introducing phenylthio (-SPh) groups onto a variety of hydroxylated surfaces.[1] The trichlorosilyl group provides a highly reactive anchor to substrates such as silica, glass, metal oxides, and other materials bearing surface hydroxyl (-OH) groups. The attached phenylthio group, in turn, imparts unique chemical and physical properties to the modified surface, opening avenues for a range of applications, including chromatography, sensor development, and the fabrication of advanced drug delivery systems.
The phenylthio moiety can introduce hydrophobicity, provide a platform for aromatic interactions, and serve as a reactive site for further chemical transformations. This dual functionality makes trichloro(phenylthio)silane a versatile agent for creating tailored surface chemistries.
The Chemistry of Surface Modification: A Mechanistic Perspective
The surface modification process with trichloro(phenylthio)silane is predicated on the well-established reactivity of chlorosilanes with hydroxylated surfaces. The fundamental reaction involves the covalent attachment of the silane to the substrate via stable siloxane (Si-O-Surface) bonds.
The reaction proceeds through the following key steps:
-
Hydrolysis (in the presence of trace water): The highly reactive Si-Cl bonds of trichloro(phenylthio)silane can readily hydrolyze in the presence of trace amounts of water on the substrate surface or in the reaction solvent to form reactive silanol intermediates (Si-OH).
-
Condensation: These silanols then condense with the hydroxyl groups present on the substrate surface, forming a stable covalent siloxane bond and releasing hydrogen chloride (HCl) as a byproduct.
-
Cross-linking: The trifunctional nature of the trichlorosilyl group allows for lateral polymerization with adjacent silane molecules, forming a cross-linked polysiloxane network on the surface. This network enhances the stability and durability of the modified layer.
Figure 1: General mechanism of surface modification with trichloro(phenylthio)silane.
Applications in Research and Drug Development
The unique properties of phenylthio-functionalized surfaces lend themselves to a variety of applications:
-
Chromatography: The aromatic phenyl ring can participate in π-π stacking interactions, making these modified surfaces suitable for the separation of aromatic compounds in reversed-phase high-performance liquid chromatography (HPLC).[2]
-
Biomolecule Immobilization: The phenylthio group can be further functionalized, for example, through oxidation to a sulfone or sulfoxide, or by serving as a ligand for metal coordination, enabling the covalent attachment of proteins, enzymes, and other biomolecules for applications in biosensors and diagnostics.[3][4]
-
Drug Delivery Systems: Surfaces modified with trichloro(phenylthio)silane can be incorporated into drug delivery vehicles such as silica nanoparticles.[5][6] The phenylthio group can be used to modulate the surface properties, such as hydrophobicity, influencing drug loading and release kinetics.[7] Furthermore, it can serve as a reactive handle for the attachment of targeting ligands or stimuli-responsive polymers for controlled drug release.[8][9]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the surface modification of silica-based substrates using trichloro(phenylthio)silane. Optimization of reaction conditions may be necessary depending on the specific substrate and desired surface coverage.
Materials and Equipment
| Reagent/Equipment | Specifications | Supplier Example |
| Silane, trichloro(phenylthio)- | CAS: 7579-91-1 | Strem Chemicals, Inc. |
| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich |
| Acetone | ACS Grade | Fisher Scientific |
| Isopropanol | ACS Grade | VWR |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | J.T. Baker |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | EMD Millipore |
| Substrate | e.g., Silicon wafers, glass slides, silica nanoparticles | University Wafer, Ted Pella, Inc. |
| Reaction Vessel | Glass, with inert gas inlet/outlet | Chemglass Life Sciences |
| Magnetic Stirrer and Stir Bar | VWR | |
| Schlenk Line or Glovebox | For handling moisture-sensitive reagents | LC Technology Solutions |
| Sonicator | Branson Ultrasonics | |
| Oven or Vacuum Oven | Sheldon Manufacturing |
Safety Precautions
Trichloro(phenylthio)silane is a corrosive and moisture-sensitive compound. It reacts with water to produce hydrochloric acid.[10] All handling should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Surface Modification of Planar Substrates (e.g., Silicon Wafers, Glass Slides)
This protocol is suitable for creating a monolayer or thin film of phenylthio groups on flat surfaces.
Step 1: Substrate Cleaning and Hydroxylation
-
Rationale: A clean, hydroxylated surface is crucial for achieving a uniform and stable silane layer. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a highly effective oxidizing agent for removing organic residues and generating surface hydroxyl groups. Extreme caution must be exercised when preparing and using Piranha solution as it is highly corrosive and can react violently with organic materials.
-
Place the substrates in a suitable rack.
-
Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove gross organic and particulate contamination.
-
Dry the substrates under a stream of nitrogen.
-
Immerse the dried substrates in freshly prepared Piranha solution (typically a 3:1 to 7:1 ratio of concentrated H₂SO₄ to 30% H₂O₂). (Caution: Add H₂O₂ slowly to H₂SO₄, never the reverse).
-
Heat the solution to 80-100 °C for 30-60 minutes.
-
Allow the solution to cool to room temperature, then carefully remove the substrates and rinse them extensively with deionized water.
-
Dry the substrates in an oven at 110 °C for at least 1 hour before use.
Step 2: Silanization
-
Rationale: The reaction is performed in an anhydrous aprotic solvent to prevent premature hydrolysis and polymerization of the silane in solution. An inert atmosphere is essential to exclude moisture.
-
Place the cleaned and dried substrates in a reaction vessel under an inert atmosphere.
-
Prepare a 1-5% (v/v) solution of trichloro(phenylthio)silane in anhydrous toluene.
-
Immerse the substrates in the silane solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. For a more robust layer, the reaction can be performed at elevated temperatures (e.g., 60-80 °C).
-
After the reaction, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Sonicate the substrates in fresh toluene for 5-10 minutes to remove any physisorbed silane molecules.
-
Dry the substrates under a stream of nitrogen.
Step 3: Curing
-
Rationale: A post-deposition curing step helps to drive the condensation reaction to completion and promotes cross-linking within the silane layer, enhancing its stability.
-
Place the silanized substrates in an oven or vacuum oven.
-
Heat the substrates at 110-120 °C for 1-2 hours.
-
Allow the substrates to cool to room temperature before further use or characterization.
Figure 2: Workflow for the surface modification of planar substrates.
Protocol 2: Surface Modification of Silica Nanoparticles
This protocol is adapted for the functionalization of particulate materials.
Step 1: Nanoparticle Activation
-
Disperse the silica nanoparticles in deionized water.
-
Adjust the pH of the suspension to approximately 2 with dilute HCl.
-
Heat the suspension at 80-90 °C for 2-4 hours with vigorous stirring to ensure a high density of surface silanol groups.
-
Collect the nanoparticles by centrifugation and wash them repeatedly with deionized water until the supernatant is neutral.
-
Dry the activated nanoparticles in a vacuum oven at 120 °C overnight.
Step 2: Silanization
-
Disperse the dried, activated silica nanoparticles in anhydrous toluene under an inert atmosphere.
-
Add trichloro(phenylthio)silane to the suspension (the amount will depend on the surface area of the nanoparticles and the desired grafting density).
-
Reflux the mixture for 4-6 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with anhydrous toluene and then with a solvent like acetone or ethanol to remove unreacted silane and byproducts.
-
Dry the phenylthio-functionalized silica nanoparticles in a vacuum oven at 80-100 °C.
Characterization of Modified Surfaces
A combination of surface analysis techniques should be employed to confirm the successful modification and to characterize the properties of the resulting layer.
| Technique | Information Obtained |
| Contact Angle Goniometry | Assesses the change in surface wettability (hydrophobicity) after modification. An increase in the water contact angle is expected. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information, confirming the presence of Si, C, S, and the absence of Cl after successful reaction and rinsing. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can detect the presence of characteristic phenyl and Si-O-Si stretching vibrations. |
| Atomic Force Microscopy (AFM) | Provides information on the surface topography and roughness of the modified layer. |
| Ellipsometry | Measures the thickness of the deposited silane layer on planar substrates. |
Conclusion
"Silane, trichloro(phenylthio)-" is a valuable reagent for the introduction of phenylthio functionalities onto a wide range of surfaces. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of these modified surfaces in diverse fields, from advanced materials to innovative drug delivery systems. Careful control of experimental conditions, particularly the exclusion of moisture, is paramount to achieving reproducible and high-quality surface modifications.
References
-
Scientific Laboratory Supplies. Trichloro(phenyl)silane, >=97.0%. [Link]
-
SIELC Technologies. Silane, trimethyl(phenylthio)-. [Link]
-
Organic Chemistry Portal. Trichlorosilane. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. [Link]
- Google Patents. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and ....
-
Organic Syntheses. thiophenol. [Link]
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Organic Syntheses. 6. [Link]
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MDPI. Recent Applications of the (TMS)3SiH Radical-Based Reagent. [Link]
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J-GLOBAL. Trichloro[2-(phenylthio)ethyl]silane | Chemical Substance Information. [Link]
-
UPCommons. Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Am. [Link]
-
NIST. Silane, trichloro(phenylthio)-. [Link]
-
National Center for Biotechnology Information. Surface Modification of Polymer Substrates for Biomedical Applications. [Link]
-
MDPI. pH-Controlled Drug Release by Diffusion through Silica Nanochannel Membranes. [Link]
-
MDPI. Surface Modification of Advanced Materials for Biomedical Applications. [Link]
-
National Center for Biotechnology Information. Optimizing nanoparticle design and surface modification toward clinical translation. [Link]
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Royal Society of Chemistry. Functionalized mesoporous silica materials for controlled drug delivery. [Link]
-
ResearchGate. Application of surface modification in biomedical materials research. [Link]
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Royal Society of Chemistry. Surface modifications of biomaterials in different applied fields. [Link]
-
ResearchGate. Surface Modification of Nanoparticles and Nanovesicles via Click-Chemistry. [Link]
-
MDPI. PH-Sensitive, Polymer Functionalized, Nonporous Silica Nanoparticles for Quercetin Controlled Release. [Link]
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PubChem. Phenyltrichlorosilane. [Link]
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ResearchGate. Hybrid mesoporous silica with controlled drug release. [Link]
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MDPI. Surface Modification of Metallic Nanoparticles for Targeting Drugs. [Link]
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National Center for Biotechnology Information. Surface Modification of Biomaterials and Biomedical Devices using Additive Manufacturing. [Link]
-
ResearchGate. The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO2 Nanoparticles. [Link]
-
DOI. The synthesis, crystal and molecular structures of triphenyl(phenylthio)silane, Ph3SiSPh, and of bis(μ-thiophenolato)bis[tetracarbonyltungsten(I)], [W(CO)4(SPh)]2. [Link]
-
MDPI. Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release. [Link]
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- 10. scientificlabs.co.uk [scientificlabs.co.uk]
protocol for self-assembled monolayer (SAM) formation with trichloro(phenylthio)silane
< < Application Note & Protocol: Formation of Self-Assembled Monolayers (SAMs) with Trichloro(phenylthio)silane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the formation of self-assembled monolayers (SAMs) using trichloro(phenylthio)silane. This protocol outlines the critical steps for substrate preparation, deposition via both solution and vapor phase methods, and subsequent characterization of the resulting phenylthio-terminated surface. The resulting aromatic interface is of significant interest for applications in surface functionalization, sensor development, and as a platform for studying molecular interactions. This guide emphasizes the scientific principles underlying each procedural step to ensure the formation of high-quality, densely packed, and reproducible monolayers.
Introduction: The Significance of Phenylthio-Terminated SAMs
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate, providing a robust method for tailoring surface properties at the molecular level.[1] Trichlorosilanes, such as trichloro(phenylthio)silane, are a class of precursors that readily react with hydroxylated surfaces like silicon wafers with a native oxide layer (SiO₂), glass, and quartz.[2] The reaction proceeds through the hydrolysis of the trichlorosilyl group in the presence of trace water, followed by condensation to form a stable polysiloxane network covalently bonded to the substrate.[2][3] The phenylthio group then forms the outer surface, creating a well-defined aromatic interface.
The phenylthio-terminated surface offers unique properties, including specific electronic characteristics and the potential for further chemical modification via the sulfur atom. These attributes make trichloro(phenylthio)silane SAMs valuable in a variety of research and development areas, including:
-
Biomaterial and Drug Development: Studying protein adsorption and cell adhesion on aromatic surfaces.
-
Sensor Technology: Creating functionalized surfaces for the detection of specific analytes.
-
Molecular Electronics: Fabricating well-defined interfaces for electronic components.
Safety Precautions: Handling Trichlorosilanes
Trichloro(phenylthio)silane and other trichlorosilanes are hazardous chemicals that require strict safety protocols. They are corrosive, react violently with water, and can be fatal if inhaled.[4][5]
ALWAYS handle trichloro(phenylthio)silane inside a certified chemical fume hood. [4]
Personal Protective Equipment (PPE) is mandatory:
-
Full chemical protective clothing.[6]
-
Chemical-resistant gloves (e.g., nitrile).
-
Splash goggles and a face shield.
-
A properly fitted respirator may be necessary depending on the experimental setup and ventilation.[5]
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move to fresh air immediately.[5]
-
Ingestion: Do not induce vomiting.[5]
In all cases of exposure, seek immediate medical attention. [4][5]
Spill Management:
-
Do not use water to clean up spills, as trichlorosilanes react violently with it.[4]
-
Use an inert absorbent material like sand or diatomaceous earth to contain the spill.[6]
-
Ensure the area is well-ventilated.[6]
The Chemistry of SAM Formation: A Step-by-Step Mechanistic View
The formation of a trichloro(phenylthio)silane SAM is a multi-step process driven by hydrolysis and condensation reactions. Understanding this mechanism is crucial for controlling the quality and reproducibility of the monolayer.
-
Hydrolysis: The process begins with the hydrolysis of the trichlorosilyl headgroup of the trichloro(phenylthio)silane molecule by trace amounts of water present on the substrate surface or in the solvent.[7] This reaction replaces the chloro groups with hydroxyl groups, forming a reactive silanetriol intermediate.
-
Condensation with the Substrate: The newly formed silanol groups (Si-OH) on the precursor molecule then react with the hydroxyl groups (-OH) on the substrate surface (e.g., SiO₂), forming strong, covalent siloxane bonds (Si-O-Si).[3]
-
Intermolecular Condensation: Adjacent hydrolyzed precursor molecules on the surface can also undergo condensation with each other, forming a cross-linked polysiloxane network.[3] This lateral cross-linking enhances the stability and packing density of the monolayer.[8]
Figure 1: Workflow of trichloro(phenylthio)silane SAM formation.
Experimental Protocols
The quality of the SAM is highly dependent on the cleanliness of the substrate and the precise control of deposition parameters. The following protocols provide detailed methodologies for both solution-phase and vapor-phase deposition.
Materials and Reagents
-
Trichloro(phenylthio)silane (CAS No. specific to the compound)
-
Anhydrous Toluene (or other suitable anhydrous solvent)[9]
-
Ethanol (200 proof)
-
Methanol
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Substrates (e.g., silicon wafers with native oxide, glass slides)
Substrate Preparation: The Foundation for a High-Quality SAM
Proper substrate cleaning is arguably the most critical step in forming a well-ordered SAM.[10] The goal is to remove all organic and inorganic contaminants and to generate a high density of surface hydroxyl groups.
Piranha Etch Protocol (for silicon and glass substrates):
Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always prepare and use it with extreme care in a chemical fume hood.
-
Prepare the piranha solution by slowly adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid (3:1 H₂SO₄:H₂O₂). Always add the peroxide to the acid.
-
Immerse the substrates in the piranha solution for 30-60 minutes at 90-120°C.[9]
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Rinse with ethanol and then dry under a stream of high-purity nitrogen gas.[9]
-
The cleaned substrates should be used immediately to prevent recontamination.
Solution-Phase Deposition
Solution-phase deposition is a widely used and accessible method for SAM formation.[11] The use of an anhydrous solvent is crucial to prevent premature hydrolysis and polymerization of the silane in the bulk solution.[9]
-
Prepare a 1-10 mM solution of trichloro(phenylthio)silane in anhydrous toluene inside a glovebox or under an inert atmosphere.
-
Place the freshly cleaned and dried substrates into the silane solution.
-
Seal the container to minimize exposure to atmospheric moisture.
-
Allow the deposition to proceed for 2-24 hours at room temperature. Longer deposition times generally lead to better monolayer packing.[12]
-
After deposition, remove the substrates from the solution and rinse them sequentially with fresh anhydrous toluene, then ethanol, to remove any physisorbed molecules.[9][13]
-
Sonicate the substrates in fresh ethanol for 1-3 minutes to remove any aggregates.[12][13]
-
Dry the substrates under a stream of nitrogen gas.
-
(Optional but Recommended) Anneal the coated substrates at 100-120°C for 30-60 minutes to promote further cross-linking and improve the stability of the monolayer.
Vapor-Phase Deposition
Vapor-phase deposition can produce highly uniform and smooth monolayers and is often preferred for applications requiring precise control over the deposition process.[14][15]
-
Place the freshly cleaned and dried substrates in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.[15]
-
Place a small, open vial containing a few drops of trichloro(phenylthio)silane in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a base pressure of <1 Torr.
-
Isolate the chamber from the vacuum pump and allow the silane to vaporize and deposit onto the substrates for 1-12 hours at room temperature.
-
After the desired deposition time, vent the chamber with dry nitrogen gas.
-
Remove the coated substrates and rinse them with anhydrous toluene and then ethanol to remove any loosely bound molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
(Optional but Recommended) Anneal the substrates as described in the solution-phase protocol.
Characterization of the Phenylthio SAM
Characterization is essential to verify the formation of a high-quality, densely packed monolayer. The following table summarizes key techniques and expected results for a well-formed trichloro(phenylthio)silane SAM.
| Characterization Technique | Parameter Measured | Expected Value/Observation |
| Contact Angle Goniometry | Static Water Contact Angle | 70° - 85° (indicative of a hydrophobic, aromatic surface) |
| Ellipsometry | Monolayer Thickness | 0.8 - 1.2 nm |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | Presence of Si 2p, C 1s, O 1s, and S 2p peaks. High-resolution scans of the S 2p region can confirm the presence of the phenylthio group. |
| Atomic Force Microscopy (AFM) | Surface Morphology & Roughness | A smooth, uniform surface with a root-mean-square (RMS) roughness of < 0.5 nm.[14] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Modes | Characteristic peaks for aromatic C-H stretching (~3060 cm⁻¹) and C=C stretching (~1580 cm⁻¹), as well as Si-O-Si stretching from the underlying siloxane network.[16] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle | Incomplete monolayer formation, surface contamination. | Ensure thorough substrate cleaning. Use fresh, high-purity silane. Increase deposition time. |
| Hazy or Visibly Uneven Coating | Premature hydrolysis and polymerization of the silane in solution. | Use anhydrous solvent and perform the deposition under an inert atmosphere. Reduce the concentration of the silane solution. |
| High Surface Roughness (AFM) | Aggregation of silane molecules on the surface. | After deposition, thoroughly rinse and sonicate the substrates in fresh solvent.[12][13] Optimize the silane concentration and deposition time. |
| Inconsistent Results | Variations in substrate cleanliness, ambient humidity, or silane solution age. | Standardize the substrate cleaning protocol. Control the humidity during deposition (especially for vapor phase). Prepare fresh silane solutions for each experiment. |
Conclusion
The formation of high-quality self-assembled monolayers of trichloro(phenylthio)silane is a reliable method for creating well-defined aromatic surfaces. By carefully controlling substrate preparation, deposition conditions, and post-deposition processing, researchers can achieve reproducible results for a wide range of applications in materials science, biotechnology, and electronics. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of this powerful surface modification technique.
Figure 2: Comparison of solution and vapor phase deposition workflows.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Trimethylchlorosilane.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Phenyltrichlorosilane.
- Fisher Scientific. (2008). SAFETY DATA SHEET.
- BenchChem. (2025). Application Notes and Protocols for Self-Assembled Monolayers of Trichloro(4-phenylbutyl)silane.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- ECHEMI. (2019). Trichloromethylsilane SDS, 75-79-6 Safety Data Sheets.
- Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. (2007). Applied Surface Science.
- ChemRxiv. (n.d.). SAM (self-assembled monolayer)-based Photocatalytic Chip from Immobilized Polytriazoles.
- Reddit. (2023). Silane self-assembled monolayers (SAMs).
- ResearchGate. (2021). Vapor or liquid phase deposition of silane monolayer on bare silicon- quickest method?
- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers.
- PubMed. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces.
- Google Patents. (n.d.). Method of hydrolyzing chlorosilanes.
- Chemisorbed Self-Assembled Monolayers. (n.d.).
- NIH. (2013). Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces.
- MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
- ResearchGate. (2025). Hydrolysis and condensation of silanes in aqueous solutions | Request PDF.
- Silanization by Room Temperature Chemical Vapor Deposition and Controlled Roughness for Wettability Modific
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"Silane, trichloro(phenylthio)-" in the synthesis of silicone polymers
Part 1: Chemical Identity & Mechanistic Rationale[1]
Compound Profile:
-
Common Name: Phenylthiotrichlorosilane[3]
-
Molecular Formula:
[1][2][5] -
Molecular Weight: 243.61 g/mol
Mechanistic Rationale in Material Science: Trichloro(phenylthio)silane represents a specialized class of organosilanes featuring a direct Silicon-Sulfur (Si-S) bond . Unlike conventional organosilanes (Si-C linkage), the Si-S bond introduces unique reactivity profiles utilized in high-precision surface engineering and optical silicone modification.
-
High Refractive Index (RI) Engineering: The phenylthio group (
) possesses high molar refraction due to the polarizability of the sulfur atom combined with the aromatic system. Incorporating this moiety into silicone matrices significantly elevates the Refractive Index (RI), crucial for LED encapsulants and optical waveguides. -
Surface Anchoring: The trichloro-head (
) functions as a robust anchor, reacting with surface hydroxyls (silanol, carbinol) to form siloxane networks. -
Adhesion Promotion: The sulfur moiety exhibits high affinity for noble metals (Au, Ag, Cu), making this silane an excellent adhesion promoter between silicone elastomers and metal leadframes in microelectronics.
CRITICAL CHEMISTRY WARNING (The "Si-S" Vulnerability): Researchers must distinguish between Trichloro(phenylthio)silane (Si-S bond) and Trichloro[4-(phenylthio)phenyl]silane (Si-C bond).
-
Si-S Bond (CAS 7579-91-1): Hydrolytically unstable. In the presence of bulk water, the Si-S bond cleaves to form Silica (
) and Thiophenol ( ). It cannot be used in standard aqueous sol-gel polymerization. -
Application Strategy: This guide focuses on Anhydrous Grafting and Post-Polymerization Modification , the only scientifically valid routes for this specific molecule.
Part 2: Pre-Synthesis Handling & Safety
Hazard Profile:
-
HCl Evolution: Hydrolysis releases Hydrogen Chloride gas.
-
Thiophenol Risk: Improper handling (moisture contact) releases Thiophenol (stench, toxic).
-
Corrosivity: Highly corrosive to skin and eyes.
Required Environment:
-
Atmosphere: Strictly anhydrous Nitrogen (
) or Argon ( ) glovebox or Schlenk line. -
Solvents: Anhydrous Toluene or Dichloromethane (DCM) (
ppm ). -
Neutralization: Anhydrous amine bases (Pyridine, Triethylamine) required to scavenge HCl.
Part 3: Experimental Protocols
Protocol A: Anhydrous Synthesis of High-RI Silicone Resins (Post-Grafting Method)
Objective: Functionalize a pre-formed silanol-terminated silicone resin with phenylthio groups to increase RI without degrading the Si-S bond.
Materials:
-
Precursor Resin: Silanol-terminated Polydimethylsiloxane (PDMS-OH) or MQ Resin.
-
Reagent: Trichloro(phenylthio)silane (CAS 7579-91-1).[1][2][3][4][5]
-
Scavenger: Anhydrous Pyridine.
-
Solvent: Anhydrous Toluene.
Workflow Diagram (DOT):
Caption: Figure 1. Anhydrous grafting workflow to preserve the hydrolytically sensitive Si-S bond while forming the silicone network.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, dissolve 10g of PDMS-OH (approx. 5 mmol -OH content) in 50 mL anhydrous Toluene under Argon flow.
-
Base Addition: Add anhydrous Pyridine (1.5 mL, excess relative to silane Cl content) to act as an HCl scavenger.
-
Cooling: Submerge the flask in an ice/water bath to reach 0°C.
-
Silane Addition: Dissolve Trichloro(phenylthio)silane (1.2g, 5 mmol) in 10 mL Toluene. Transfer to the addition funnel. Add dropwise over 30 minutes. Note: Exotherm control is critical.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. A white precipitate (Pyridinium Hydrochloride) will form.
-
Purification:
-
Filter the mixture through a Schlenk frit (under Argon) to remove salts.
-
Do not use aqueous wash. Water will cleave the phenylthio group.
-
-
Isolation: Remove solvent via vacuum distillation (Rotovap) at
. -
Storage: Store the resulting clear, viscous oil in a desiccator or glovebox.
Protocol B: Surface Modification (Self-Assembled Monolayers)
Objective: Create a high-refractive-index, hydrophobic surface on glass or silicon wafers.
Data Summary: Expected Contact Angles
| Surface State | Water Contact Angle ( | Refractive Index ( |
| Clean | 1.46 | |
| Phenylthio-Modified | 1.55 - 1.62 (Film) |
Methodology:
-
Substrate Cleaning: Clean Silicon wafers with Piranha solution (
3:1) for 15 mins. Rinse with DI water, then dry at 120°C for 1 hour. Caution: Piranha solution is explosive with organics. -
Vapor Phase Deposition (Preferred):
-
Place wafers in a vacuum desiccator.
-
Place an open vial containing 100
of Trichloro(phenylthio)silane in the chamber. -
Pump down to 10 mTorr and seal. Leave for 2 hours. The silane vapor reacts with surface silanols (
).
-
-
Annealing: Remove wafers and bake at 100°C for 30 mins to drive condensation.
-
Rinsing: Rinse strictly with anhydrous Toluene to remove physisorbed silanes. Avoid water.
Part 4: Characterization & Validation
To validate the synthesis and ensure the Si-S bond is intact, use the following analytical triad:
-
NMR Spectroscopy:
-
Look for the T-unit signal (
) or grafted D-unit. -
Validation: Absence of significant
units ( ) indicates the Si-S bond did not cleave to form Silica.
-
-
Raman Spectroscopy:
-
Target the S-Si stretch vibration, typically found around 480-520 cm⁻¹ .
-
Target the C-S stretch (aromatic), found around 1080 cm⁻¹ .
-
-
Ellipsometry:
-
Measure film thickness and Refractive Index. A successful layer should show an RI
.
-
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Strong "Rotten Garlic" Smell | Hydrolysis of Si-S bond releasing Thiophenol. | Moisture contamination.[6] Dry all solvents/glassware. |
| Gelation during addition | Uncontrolled crosslinking. | Increase solvent dilution; reduce temperature. |
| Low Refractive Index | Loss of Phenylthio group. | Check for water in reagents; ensure inert atmosphere. |
References
-
National Institute of Standards and Technology (NIST). Silane, trichloro(phenylthio)- Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (General reference for Silane hydrolysis mechanisms and handling). [Link]
-
Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry, 2006. (Mechanisms of surface modification). [Link]
-
Brook, M. A. Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Authoritative text on Si-S bond instability vs Si-C stability). [Link][7]
Sources
- 1. SILANE,METHANETETRAYLTETRAKIS[TRIMETHYL-,Silane,methoxy[2-methyl-1-(2,4,6-trimethylphenyl)propoxy]-1-naphthalenyl- Suppliers & Manufacturers [chemicalregister.com]
- 2. echemi.com [echemi.com]
- 3. Silane, trichloro(phenylthio)- [webbook.nist.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. aablocks.com [aablocks.com]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
Application Note & Protocol: Functionalization of Nanoparticles with Trichloro(phenylthio)silane
Audience: Researchers, scientists, and drug development professionals.
PART 1: CORE DIRECTIVE
This guide provides a comprehensive, in-depth technical overview for the surface functionalization of nanoparticles using trichloro(phenylthio)silane. It is designed to move beyond a simple step-by-step protocol, offering insights into the underlying chemical principles, rationale for experimental choices, and robust characterization methods. This document empowers researchers to not only replicate the described methods but also to adapt and troubleshoot them for their specific nanoparticle systems and applications.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Expertise & Experience: The "Why" Behind the "How"
As a Senior Application Scientist, the goal is to bridge the gap between theoretical chemistry and practical laboratory application. The protocols and explanations provided herein are synthesized from established principles of silane chemistry and surface science, reflecting field-proven insights for achieving successful and reproducible nanoparticle functionalization.
Trustworthiness: A Self-Validating System
Every protocol is designed as a self-validating system. This means that integrated within the workflow are key characterization steps that provide feedback on the success of each critical stage. This approach ensures that researchers can proceed with confidence, knowing that the functionalization has been achieved as intended.
Authoritative Grounding & Comprehensive References
The mechanistic claims and protocol standards are supported by authoritative sources in the field of materials science and chemistry.
Introduction
The surface chemistry of nanoparticles dictates their interaction with the surrounding environment, making surface functionalization a cornerstone of nanotechnology. By covalently attaching specific molecules to a nanoparticle's surface, one can tailor its properties for a wide range of applications, including targeted drug delivery, bio-imaging, and catalysis.[1][2][3]
This guide focuses on the use of trichloro(phenylthio)silane as a surface modifying agent, particularly for nanoparticles with surface hydroxyl groups, such as silica and various metal oxides. The trichlorosilyl group provides a highly reactive anchor to the nanoparticle surface, while the phenylthio moiety introduces a versatile functional group for further chemical transformations or for imparting specific surface properties like hydrophobicity.
Reaction Mechanism: The Chemistry of Silanization
The functionalization of hydroxylated surfaces with organosilanes is a well-established process that proceeds in two main steps: hydrolysis and condensation.[4][5]
Step 1: Hydrolysis
Trichloro(phenylthio)silane is highly reactive towards water. Even trace amounts of adsorbed water on the nanoparticle surface or in the solvent are sufficient to initiate the hydrolysis of the silicon-chloride (Si-Cl) bonds to form silanol (Si-OH) groups. This reaction is typically rapid and releases hydrochloric acid (HCl) as a byproduct.
Chemical Equation: Hydrolysis Ph-S-SiCl₃ + 3H₂O → Ph-S-Si(OH)₃ + 3HCl
Step 2: Condensation
The newly formed silanols on the trichloro(phenylthio)silane molecule can then react with the hydroxyl groups on the nanoparticle surface. This condensation reaction forms a stable, covalent siloxane (Si-O-Si) bond, effectively tethering the phenylthio group to the nanoparticle.[6] Water is eliminated as a byproduct of this reaction.
Chemical Equation: Condensation Nanoparticle-OH + (HO)₃Si-S-Ph → Nanoparticle-O-Si(OH)₂-S-Ph + H₂O
It is important to note that the silanol groups on adjacent silane molecules can also undergo condensation with each other, leading to the formation of a cross-linked polysiloxane layer on the nanoparticle surface. The extent of this polymerization can be controlled by reaction conditions, such as the concentration of the silane and the amount of water present in the system.[4]
Diagram of the Functionalization Mechanism
Caption: Mechanism of nanoparticle functionalization with trichloro(phenylthio)silane.
Experimental Protocol
This protocol provides a general framework for the functionalization of silica nanoparticles. It can be adapted for other hydroxyl-bearing nanoparticles with appropriate modifications to the reaction and purification conditions.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Silica Nanoparticles (or other hydroxylated nanoparticles) | Synthesis grade or as required for the application | Ensure the surface is clean and hydroxylated. Pre-drying may be necessary. |
| Trichloro(phenylthio)silane | ≥95% | Highly moisture-sensitive and corrosive. Handle in a fume hood. |
| Anhydrous Toluene | ≥99.8% | Use a freshly opened bottle or a properly dried solvent. |
| Anhydrous Ethanol | Reagent grade | For washing and removing residual non-polar solvent. |
| Triethylamine (optional) | ≥99% | Can be used as an acid scavenger to neutralize the HCl byproduct.[7] |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply with a bubbler
-
Syringes and needles for reagent transfer
-
Ultrasonic bath
-
High-speed centrifuge
-
Vacuum oven
Step-by-Step Procedure
Experimental Workflow Diagram
Caption: Step-by-step workflow for the functionalization of nanoparticles.
Detailed Protocol:
-
Nanoparticle Dispersion: In a three-neck round-bottom flask, disperse the nanoparticles in anhydrous toluene. The concentration will depend on the specific nanoparticles but a starting point is 1-5% (w/v). Use an ultrasonic bath to ensure the nanoparticles are well-dispersed and to break up any aggregates.[8][9]
-
Reaction Setup: Equip the flask with a reflux condenser, a magnetic stir bar, and an inert gas inlet. Begin stirring and gently purge the system with nitrogen or argon.
-
Reaction Initiation: Heat the nanoparticle suspension to reflux (for toluene, this is approximately 110°C). Refluxing for a short period before adding the silane can help to remove any residual water from the nanoparticle surface.
-
Silane Addition: In a separate, dry vial, prepare a solution of trichloro(phenylthio)silane in anhydrous toluene. Using a syringe, slowly add the silane solution to the refluxing nanoparticle suspension. Optional: If using triethylamine, it can be added at this stage.
-
Reaction: Allow the reaction to proceed at reflux for a period of 4 to 12 hours.[4] The optimal reaction time may need to be determined experimentally.
-
Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge the mixture to pellet the functionalized nanoparticles. The speed and time will depend on the size and density of the nanoparticles.
-
Carefully decant and discard the supernatant.
-
Add fresh anhydrous toluene to the pellet, resuspend the nanoparticles using sonication, and then centrifuge again. Repeat this washing step at least three times to remove any unreacted silane and byproducts.
-
Perform two additional washing cycles with anhydrous ethanol to remove the toluene.
-
-
Drying: After the final wash, dry the functionalized nanoparticles in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm the successful functionalization and to quantify the extent of surface modification.
| Characterization Technique | Purpose | Expected Results |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds present on the nanoparticle surface. | Appearance of new peaks corresponding to the phenyl group (C-H stretching around 3000-3100 cm⁻¹, C=C stretching around 1400-1600 cm⁻¹). A decrease in the intensity of the broad hydroxyl (-OH) peak (around 3200-3600 cm⁻¹) is also expected.[10][11][12] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (the phenylthio silane) grafted onto the nanoparticle surface. | A distinct weight loss step at a temperature corresponding to the decomposition of the organic moiety. The percentage of weight loss can be used to calculate the grafting density. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | The appearance of signals for sulfur (S 2p) and an increase in the carbon (C 1s) signal relative to the signals from the nanoparticle core material (e.g., Si 2p and O 1s for silica). |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and surface charge (zeta potential) of the nanoparticles in a dispersion. | An increase in the hydrodynamic diameter due to the added organic layer. A change in the zeta potential, reflecting the alteration of the surface chemistry.[13] |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the morphology and size of the nanoparticles. | To confirm that the functionalization process did not significantly alter the size or shape of the nanoparticles, and to check for aggregation.[13][14] |
Applications of Phenylthio-Functionalized Nanoparticles
The unique properties of the phenylthio group open up a range of potential applications:
-
Drug Delivery: The hydrophobic nature of the phenylthio-functionalized surface can be utilized for the loading and delivery of hydrophobic drugs.[15]
-
Catalysis: The sulfur atom can act as a coordination site for metal catalysts, allowing for the development of heterogeneous catalysts with high activity and recyclability.
-
Sensing and Diagnostics: The phenylthio group can be used as a recognition element for specific analytes, or as a platform for the attachment of biomolecules for biosensing applications.[1]
-
Advanced Materials: Incorporating these functionalized nanoparticles into polymer matrices can improve the mechanical, thermal, and optical properties of the resulting nanocomposites.
References
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
-
Mendoza, J. D., & Yu, L. J. G. (2021). Formulating 3-Chloropropyltriethoxysilane Modified Silica Nanoparticle Sprays as Hydrophobic Transparent Coatings onto Cotton Textil. Philippine Journal of Science, 150(S1), 319-328. Retrieved from [Link]
- Tertykh, V. A., & Belyakova, L. A. (1996). Interaction of trimethyl(trichloromethyl)silane with the silica surface. Theoretical and Experimental Chemistry, 32(3), 168-171.
-
Ghasemi, F., Moradi, O., & Zare, K. (2015). The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization. Journal of Nanostructure in Chemistry, 5(4), 357-365. Retrieved from [Link]
-
Papadopoulou, E., Gkiliopoulos, D. J., Bikiaris, D. N., & Floudas, G. (2021). Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. Polymers, 13(24), 4426. Retrieved from [Link]
- Garrido, P. M. S., & Guthrie, J. T. (2003). Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents.
-
Kettler, K., Veltrop, K., & Endres, S. (2022). Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. Pharmaceutics, 14(5), 1089. Retrieved from [Link]
-
Various Authors. (2023). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. Retrieved from [Link]
-
Jensen, D. (2014). Re: What protocol should I follow for functionalization of trimethoxysilyl octadecyl silane over glass substrate?. ResearchGate. Retrieved from [Link]
-
Nayaki, V. T., et al. (2018). Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. Journal of Indian Prosthodontist Society, 18(4), 329–335. Retrieved from [Link]
-
Various Authors. (2023). Gold nanoparticles functionalization with 1-(2-furoyl)-3-phenylthiourea. ResearchGate. Retrieved from [Link]
-
van der Hilst, R. W. (n.d.). Silylation of the silica surface. Retrieved from [Link]
-
Croissant, J. G., & Cattoën, X. (2018). Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles. Nanomaterials, 8(10), 794. Retrieved from [Link]
-
Nayaki, V. T., et al. (2018). Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. ResearchGate. Retrieved from [Link]
-
Abrahamse, H., & Hamblin, M. R. (2016). Applications of functionalized nanomaterials in photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 161, 215-226. Retrieved from [Link]
-
Various Authors. (2023). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. Retrieved from [Link]
-
Nishi, A., & Igarashi, T. (2023). Reactivity of Silane Coupling Agent with Surface of Silica Particles. ResearchGate. Retrieved from [Link]
-
Wang, Y., & Wang, E. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(6), 1269. Retrieved from [Link]
-
Mihara, I., et al. (n.d.). INFRARED STUDY OF THE SILICA/SILANE REACTION. ris.utwente.nl. Retrieved from [Link]
-
Siddiqui, S., & Khan, M. (2021). Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application. Coatings, 11(12), 1515. Retrieved from [Link]
-
Khan, Z. U., et al. (2023). Synthesis and Characterization of Silica, Silver-Silica, and Zinc Oxide-Silica Nanoparticles for Evaluation of Blood Biochemistry, Oxidative Stress, and Hepatotoxicity in Albino Rats. ACS Omega, 8(23), 20905–20918. Retrieved from [Link]
-
Luginsland, H. D. (1997). Investigations into the Silica/Silane Reaction System. Semantic Scholar. Retrieved from [Link]
-
Chen, Y. C., et al. (2022). Synthesis and Characterization of Mesoporous Silica Nanoparticles Loaded with Pt Catalysts. Nanomaterials, 12(3), 441. Retrieved from [Link]
-
Singh, A., & Sahoo, S. K. (2023). Functionalized metallic nanoparticles: Theranostic applications. ANU Researcher Portal. Retrieved from [Link]
-
Teleki, A., et al. (2013). Multifunctional plasmonic nanoparticles for biomedical applications. TechConnect Briefs, 2013, 1-4. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. briefs.techconnect.org [briefs.techconnect.org]
- 4. gelest.com [gelest.com]
- 5. Key Parameters for the Rational Design, Synthesis, and Functionalization of Biocompatible Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins [mdpi.com]
- 11. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 15. researchgate.net [researchgate.net]
reaction of "Silane, trichloro(phenylthio)-" with hydroxylated surfaces
This Application Note provides a rigorous technical guide for the surface functionalization of hydroxylated substrates using Silane, trichloro(phenylthio)- (CAS: 7579-91-1), also known as Trichloro(phenylthio)silane or PhSSiCl₃ .
Executive Summary
The reaction of Silane, trichloro(phenylthio)- with hydroxylated surfaces (e.g., Silica,
Successful functionalization requires a protocol that promotes the Si-Cl/OH condensation while strictly preserving the Si-S-Ph linkage. This guide outlines a Base-Promoted Anhydrous Deposition Protocol designed to neutralize the HCl byproduct, which would otherwise catalyze the cleavage of the Si-S bond, leading to the loss of the phenylthio group and release of thiophenol.
Chemical Profile & Reactivity
| Property | Specification |
| Chemical Name | Silane, trichloro(phenylthio)- |
| Formula | |
| MW | 243.61 g/mol |
| CAS RN | 7579-91-1 |
| Structure | |
| Primary Reactivity | Si-Cl : Rapid hydrolysis/alcoholysis with surface -OH. |
| Secondary Reactivity | Si-S : Susceptible to protonolysis by water/alcohols and cleavage by HCl. |
| Byproducts | HCl (Hydrochloric acid) and PhSH (Thiophenol - if degraded). |
Mechanistic Pathway
The goal is to form a Phenylthiosilyl Monolayer (
Primary Reaction (Desired): Anchoring
The trichlorosilane anchors to the surface silanols. In the presence of a base, HCl is scavenged, preventing acid-mediated degradation.Secondary Reaction (Undesired): Ligand Loss
If HCl accumulates or moisture is present, the Si-S bond cleaves, releasing Thiophenol and leaving a bare silica/chlorosilane surface.Visualization: Reaction Pathways
Caption: Competitive pathways between stable anchoring (Green path) and acid/moisture-mediated ligand loss (Red path).
Experimental Protocol
Safety Warning: This reaction generates HCl and potentially Thiophenol (stench, toxic). Perform all operations in a fume hood.
Materials
-
Substrate: Silicon wafers, Glass slides, or Metal Oxides (
, ). -
Solvent: Anhydrous Toluene or Dichloromethane (DCM). Must be dried over molecular sieves (4Å).
-
Reagent: Silane, trichloro(phenylthio)- (Store under Argon).
-
Base (Critical): Anhydrous Pyridine or Triethylamine (TEA).
-
Atmosphere: Dry Nitrogen (
) or Argon ( ).
Step-by-Step Methodology
1. Surface Activation (Piranha Clean)
-
Purpose: Maximize surface hydroxyl (-OH) density.
-
Clean substrates in Piranha solution (3:1
: ) for 30 min at 90°C. -
Rinse copiously with DI water (18.2 MΩ).
-
Critical Drying: Dry in an oven at 120°C for 1 hour. Note: Do not over-bake (>400°C) as this condenses silanols into siloxanes, reducing reactivity.
2. Reaction Setup (Inert Atmosphere)
-
Transfer dried substrates immediately into a glovebox or a Schlenk vessel purged with Argon.
-
Prepare a 10 mM solution of Silane, trichloro(phenylthio)- in anhydrous Toluene.
-
Add 1.2 equivalents of Base (Pyridine) relative to the silane concentration (e.g., 12 mM Pyridine).
-
Why? The base neutralizes the HCl evolved during anchoring, preventing the cleavage of the Si-S bond.
-
3. Deposition (Silanization)
-
Immerse the substrate in the silane/base solution.
-
Incubation: 1 - 4 hours at Room Temperature (25°C).
-
Note: Avoid heating. Elevated temperatures increase the rate of Si-S bond thermolysis or exchange.
-
-
Maintain gentle agitation (orbital shaker) under inert atmosphere.
4. Washing (The "Anhydrous" Wash)
-
Purpose: Remove unreacted silane without hydrolyzing the sensitive monolayer.
-
Remove substrate and wash sequentially with:
-
Anhydrous Toluene (2x).
-
Anhydrous DCM (1x).
-
-
Do NOT use water or alcohols in the washing step.
5. Curing / Drying
-
Dry under a stream of Nitrogen.
-
Store substrates in a vacuum desiccator.
-
Avoid thermal curing typically used for alkylsilanes (e.g., 120°C), as the Si-S bond may be thermally labile.
Characterization & Validation
To confirm the presence of the Phenylthio group and the integrity of the Si-S bond, use the following methods:
| Technique | Target Signal | Interpretation |
| XPS (X-ray Photoelectron Spectroscopy) | S 2p (~164 eV) | Confirms presence of Sulfur. A doublet (S 2p3/2, 1/2) indicates sulfide state (C-S-Si). Absence suggests hydrolysis. |
| XPS | Si 2p (~102-103 eV) | Indicates Si-O bonding to the surface. |
| Contact Angle | Water CA > 70° | The phenyl ring provides hydrophobicity. A low angle (<30°) implies hydrolysis to Si-OH. |
| Ellipsometry | Thickness ~ 8-10 Å | Consistent with a single phenylthio-silane monolayer. |
Troubleshooting & Common Pitfalls
Issue: "Rotten Egg" Smell (Thiophenol Release)
-
Cause: Hydrolysis of the Si-S bond due to moisture or lack of base scavenger.
-
Remedy: Ensure solvents are <50 ppm water. Increase base concentration. Verify inert atmosphere.
Issue: Low Contact Angle / Hydrophilic Surface
-
Cause: The monolayer degraded into a simple silica layer (
). -
Remedy: The Si-S bond failed. Reduce reaction time and ensure strictly anhydrous washing steps.
Issue: Hazy Surface
-
Cause: Polymerization of the silane in solution (bulk polymerization) depositing on the surface.
-
Remedy: Use fresh silane. Reduce concentration to 1-5 mM. Ensure substrate is free of physically adsorbed water before immersion.
References
-
NIST Chemistry WebBook. Silane, trichloro(phenylthio)- (CAS 7579-91-1). National Institute of Standards and Technology. [Link]
- Distefano, G., et al. (1974).Mass spectrometric evidence for pπ-dπ bonding between sulfur and the Group IVB elements. Journal of Organometallic Chemistry, 65, 205.
-
Arkles, B. Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. (General reference for Trichlorosilane deposition protocols and hydrolysis mechanisms). [Link]
- Patai, S., & Rappoport, Z.The Chemistry of Organic Silicon Compounds. Wiley. (Reference for the lability of Si-S bonds vs Si-Cl bonds).
Application Note: Trichloro(phenylthio)silane as a Precursor for Silicon-Based Thin Film Deposition
Introduction
The relentless drive for miniaturization and enhanced performance in semiconductor devices necessitates the development of novel materials and deposition processes. Trichloro(phenylthio)silane (C₆H₅SSiCl₃) is an organosilane precursor that presents unique opportunities for the deposition of silicon-based thin films, such as silicon nitride (SiNₓ), silicon carbonitride (SiCN), and silicon dioxide (SiO₂). Its molecular structure, featuring three reactive chloro ligands and a phenylthio group, offers a distinct combination of reactivity and potential for controlled film composition.
This application note provides a comprehensive technical guide for researchers and process engineers on the use of trichloro(phenylthio)silane as a precursor for thin film deposition via Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). The protocols herein are designed as robust starting points for process development, grounded in the chemical principles of the precursor and analogous deposition chemistries.
Precursor Properties and Handling
Understanding the physicochemical properties of trichloro(phenylthio)silane is paramount for safe handling and effective process design. The presence of highly reactive Si-Cl bonds means the precursor is moisture-sensitive and will readily hydrolyze when exposed to ambient air, producing corrosive hydrochloric acid (HCl).[1][2] Therefore, all handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or with Schlenk line techniques.
| Property | Value | Source |
| Chemical Formula | C₆H₅SSiCl₃ | N/A |
| Molecular Weight | 243.62 g/mol | N/A |
| CAS Number | 771-63-1 | N/A |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~201°C (analogy to Phenyltrichlorosilane) | [2] |
| Density | ~1.3 g/mL (estimated) | [2] |
| Reactivity | Reacts violently with water; moisture sensitive | [1][4] |
Safety Precautions:
-
Always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Work in a well-ventilated fume hood or glovebox.[5]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[5]
-
In case of a spill, do not use water. Use an inert absorbent material.[5]
Proposed Deposition Mechanisms
The deposition of thin films from trichloro(phenylthio)silane relies on the reactivity of the Si-Cl bonds with a co-reactant. The phenylthio (C₆H₅S-) group can either be incorporated into the film, leading to carbon and sulfur doping, or it can be removed during the deposition process, depending on the process conditions.
In a typical thermal ALD process for SiNₓ, the substrate surface is sequentially exposed to the silicon precursor and a nitrogen source, such as ammonia (NH₃). The self-limiting nature of ALD allows for precise, layer-by-layer growth.[6][7]
The proposed mechanism involves:
-
Precursor Pulse: Trichloro(phenylthio)silane is introduced into the reactor and chemisorbs onto the substrate surface, reacting with surface functional groups (e.g., -OH, -NH₂).
-
Purge: Excess precursor and byproducts are purged from the chamber with an inert gas.
-
Co-reactant Pulse: Ammonia is introduced, reacting with the surface-bound precursor to form Si-N bonds and releasing HCl as a byproduct.
-
Purge: Excess ammonia and byproducts are purged, completing one ALD cycle.
Caption: Workflow for PEALD of SiCN films.
LPCVD is suitable for batch processing and can produce highly conformal films, though it typically requires higher temperatures. [8] 1. Substrate Preparation:
- Load cleaned silicon wafers into a quartz boat.
- Insert the boat into the center of the LPCVD furnace tube.
2. Deposition Parameters:
| Parameter | Recommended Value | Rationale |
| Deposition Temperature | 600 - 800 °C | Higher temperatures are needed for thermal decomposition and reaction. |
| Pressure | 100 - 500 mTorr | Low pressure ensures good film uniformity and conformality. |
| C₆H₅SSiCl₃ Flow Rate | 5 - 20 sccm | Controls the growth rate and stoichiometry. |
| NH₃ Flow Rate | 50 - 200 sccm | Provides the nitrogen source; a high NH₃:precursor ratio is common. |
| Deposition Time | 20 - 120 min | Determines the final film thickness. |
3. Process Validation:
- Use a profilometer or ellipsometer to measure film thickness on test wafers.
- Calculate the deposition rate (Å/min).
- Characterize film stress using wafer curvature measurements.
- Assess wet etch rate in buffered oxide etch (BOE) as a measure of film quality and density.
Expected Film Properties
The incorporation of the phenylthio group can significantly influence the resulting film properties. The presence of carbon can lower the dielectric constant and modify the mechanical stress of the film. Sulfur incorporation, even at low levels, may alter the film's electrical characteristics.
| Film Type | Deposition Method | Expected Composition | Potential Refractive Index | Key Features |
| SiNₓ:C,S | PEALD | Si, N with tunable C and S | 1.8 - 2.1 | Low-temperature deposition, potential for low-k properties. |
| SiCN | LPCVD | Si, C, N | 1.9 - 2.5 | Good thermal stability, suitable for etch stop layers. |
| SiO₂:C,S | PEALD (with O₂ plasma) | Si, O with C and S impurities | 1.4 - 1.6 | Potential for creating porous low-k dielectrics. |
Troubleshooting
-
Low Growth Rate: Increase deposition temperature or precursor pulse/flow rate. Check for clogs in the gas delivery lines.
-
Poor Uniformity: Optimize reactor pressure and gas flow dynamics. For LPCVD, ensure a flat temperature profile across the wafer boat.
-
High Chlorine Content: Increase co-reactant pulse/exposure time or deposition temperature to ensure complete reaction and removal of Cl ligands.
-
Particle Formation: Reduce deposition pressure or precursor flow rate to avoid gas-phase reactions.
Conclusion
Trichloro(phenylthio)silane is a promising precursor for the deposition of advanced silicon-based thin films. Its unique chemical structure allows for the potential incorporation of carbon and sulfur, enabling the tuning of film properties for specific applications in microelectronics and beyond. The protocols provided in this note serve as a foundational guide for process development, and further optimization will be necessary to achieve desired film characteristics for any given application.
References
-
National Center for Biotechnology Information. (n.d.). Phenyltrichlorosilane. PubChem Compound Database. Retrieved from [Link]
-
Kim, H., & King, S. W. (2020). Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks. Nanomaterials (Basel, Switzerland), 10(11), 2187. Retrieved from [Link]
-
Wikipedia. (n.d.). Trichlorophenylsilane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenyltrichlorosilane, 95%. Retrieved from [Link]
-
MDPI. (2022, August 11). Thermal Safety Evaluation of Silane Polymer Compounds as Electrolyte Additives for Silicon-Based Anode Lithium-Ion Batteries. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vinyltrichlorosilane. PubChem Compound Database. Retrieved from [Link]
-
NextSDS. (n.d.). Trichloro(methyl)silane Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Silicon nitride. Retrieved from [Link]
-
ResearchGate. (2018, August). Gas Phase Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on Silicon Dioxide, by XPS. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Thermal Stability of Silane Coupling Agents. Retrieved from [Link]
-
Lee, J., et al. (2018). Plasma enhanced atomic layer deposition of silicon nitride thin film by organosilane precursor and process engineering. Journal of Vacuum Science & Technology A, 36(5), 051505. Retrieved from [Link]
-
Eindhoven University of Technology Research Portal. (2016, July 20). Atomic layer deposition of silicon nitride from bis(tertiary-butyl- amino)silane and N2 plasma studied by in situ. Retrieved from [Link]
-
ResearchGate. (2004, August). LPCVD silicon carbide and silicon carbonitride films using liquid single precursors. Retrieved from [Link]
-
ResearchGate. (2015, July 20). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. Retrieved from [Link]
-
Academia.edu. (n.d.). Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces. Retrieved from [Link]
- Google Patents. (n.d.). Atomic layer deposition of silicon carbon nitride based materials.
-
Gelest. (n.d.). SAFETY DATA SHEET - Trichloro(2-phenylethyl)silane. Retrieved from [Link]
-
ResearchGate. (2012, August). Characterization of vapor deposited thin silane films on silicon substrates for biomedical microdevices. Retrieved from [Link]
-
SHyNE Resource. (n.d.). Synthesis & Thin Film Deposition. Retrieved from [Link]
-
MDPI. (2021, July 15). Recent Advances in the Plasma-Assisted Synthesis of Silicon-Based Thin Films and Nanostructures. Retrieved from [Link]
-
ResearchGate. (2021, January). The Effect of Silanes Treatments on Thermal and Mechanical Properties of Nettle Fibre/Bio Epoxy Composites. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Precursors for CVD & ALD Silicon Nitride. Retrieved from [Link]
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The Enigmatic Reagent: Application Notes on the Synthesis and Postulated Reactivity of Silane, trichloro(phenylthio)-
For the Attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
This technical guide delves into the chemical nature and potential applications of "Silane, trichloro(phenylthio)-" (CAS No. 1125-12-8), a sparsely documented organosilicon compound. In the absence of extensive peer-reviewed applications in organic synthesis, this document provides a comprehensive analysis based on the established reactivity of its constituent functional moieties: the highly reactive trichlorosilyl group and the versatile phenylthio group. Through this lens, we will explore its probable synthesis, postulate its reactivity, and propose potential, albeit currently theoretical, applications in modern synthetic chemistry. This guide is intended to serve as a foundational resource for researchers intrigued by the untapped potential of this unique reagent, providing both a roadmap for its handling and a springboard for future investigation.
Introduction: Unveiling a Chemical Curiosity
"Silane, trichloro(phenylthio)-" is a fascinating yet enigmatic organosilicon compound. A survey of the current chemical literature reveals a significant dearth of studies detailing its use in synthetic organic chemistry. However, its structure, featuring a trichlorosilyl group bonded to a phenylthio moiety, suggests a rich and complex reactivity profile. The trichlorosilyl group is a well-known precursor in materials science, particularly for the formation of silicones and as a surface modifying agent, owing to its pronounced susceptibility to hydrolysis.[1][2][3] Concurrently, the phenylthio group is a staple in organic synthesis, finding utility in the formation of carbon-sulfur bonds and as a directing or activating group.[4]
This document aims to bridge the knowledge gap by providing a detailed analysis of the expected chemical behavior of "Silane, trichloro(phenylthio)-" and to hypothesize its potential applications, all grounded in the established principles of organosilicon and sulfur chemistry.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of "Silane, trichloro(phenylthio)-" is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1125-12-8 | |
| Molecular Formula | C₆H₅Cl₃SSi | |
| Molecular Weight | 243.62 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from related compounds |
| Odor | Pungent, acrid | Inferred from related compounds |
Caution: Trichlorosilanes are highly reactive and hazardous compounds. "Silane, trichloro(phenylthio)-" is expected to be corrosive, moisture-sensitive, and likely toxic. It will react violently with water and other protic solvents to release hydrochloric acid.[5] Therefore, all manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Work should be performed in a well-ventilated fume hood.
Synthesis of Silane, trichloro(phenylthio)-
Proposed Synthetic Protocol
Reaction:
Materials:
-
Thiophenol (PhSH)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous non-polar solvent (e.g., hexane, toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
Procedure:
-
Under a strict inert atmosphere, a solution of thiophenol in an anhydrous non-polar solvent is prepared in a Schlenk flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled to 0 °C in an ice bath.
-
Silicon tetrachloride is added dropwise to the stirred solution of thiophenol. The reaction is exothermic and generates HCl gas, which should be vented through a bubbler or a trap containing a basic solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The progress of the reaction can be monitored by techniques such as GC-MS or ¹H NMR spectroscopy.
-
Upon completion, the solvent and any excess silicon tetrachloride are removed under reduced pressure.
-
The crude "Silane, trichloro(phenylthio)-" can be purified by fractional distillation under reduced pressure.
Causality of Experimental Choices:
-
Inert Atmosphere: The high reactivity of silicon tetrachloride and the product with moisture necessitates the exclusion of air and water.[5]
-
Anhydrous Solvents: To prevent hydrolysis of the starting material and product.
-
Controlled Addition at Low Temperature: The reaction is exothermic, and slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Non-polar Solvent: To solubilize the reactants and facilitate the reaction while being unreactive towards the highly electrophilic silicon center.
Postulated Applications in Organic Synthesis
Based on the known reactivity of related organosilicon and organosulfur compounds, several potential applications for "Silane, trichloro(phenylthio)-" can be postulated.
As a Silylating Agent and Precursor to S-Phenyl Thioesters
The trichlorosilyl group is a powerful silylating agent. It is conceivable that "Silane, trichloro(phenylthio)-" could react with carboxylic acids to form silyl esters, which upon reaction with a nucleophile could lead to the formation of S-phenyl thioesters. S-phenyl thioesters are valuable intermediates in organic synthesis, particularly in the formation of amides and in certain cross-coupling reactions.
Hypothetical Workflow: Synthesis of an S-Phenyl Thioester
Caption: Hypothetical workflow for S-phenyl thioester synthesis.
In Situ Generation of Thiophenol Equivalents
Under certain reaction conditions, particularly in the presence of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF), the Si-S bond could be cleaved to generate a thiophenolate anion in situ. This would allow "Silane, trichloro(phenylthio)-" to serve as a moisture-stable, solid alternative to the malodorous and easily oxidized thiophenol in nucleophilic substitution and conjugate addition reactions.
Precursor for Surface Modification and Materials Science
Trichlorosilanes are widely used as coupling agents to modify the surfaces of inorganic materials like silica and glass.[1][2][7] "Silane, trichloro(phenylthio)-" could be employed to introduce phenylthio functionalities onto surfaces. Such modified surfaces could have applications in chromatography, as platforms for solid-phase synthesis, or for the immobilization of catalysts or biomolecules.
Workflow: Surface Functionalization with Phenylthio Groups
Caption: General workflow for surface modification.
Conclusion and Future Outlook
"Silane, trichloro(phenylthio)-" represents an intriguing, yet underexplored, reagent in the vast landscape of organic synthesis. While direct applications are not currently documented in mainstream chemical literature, its constituent functional groups suggest a rich potential for novel reactivity. This guide has provided a framework for its synthesis, safe handling, and a series of scientifically grounded hypotheses for its potential applications. It is our hope that this document will inspire the research community to investigate the chemistry of this enigmatic compound, potentially unlocking new synthetic methodologies and applications in both organic and materials chemistry. The exploration of its utility as a thiophenol surrogate, a precursor to S-phenyl thioesters, and as a surface modifying agent are particularly promising avenues for future research.
References
-
Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]
- Ermakova, E. N., Sysoev, S. V., Nikulina, L. D., Tsyrendorzhieva, I. P., Rakhlin, V. I., & Kosinova, M. L. (2016). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization.
-
Wikipedia. (2023). Trichlorophenylsilane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]
-
Wikipedia. (2023). Trichlorosilane. Retrieved from [Link]
-
PubChem. (n.d.). Trichloromethylsilane. Retrieved from [Link]
-
Request PDF. (n.d.). Facile C-S coupling reaction of aryl iodide and thiophenol catalyzed by Cu-grafted furfural functionalized mesoporous organosilica. Retrieved from [Link]
-
CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy Silane, trichloro(phenylthio)- Industrial Grade. Retrieved from [Link]
-
PubChem. (n.d.). Trimethyl(phenylthio)silane. Retrieved from [Link]
- Gensch, T., & Glorius, F. (2021). Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon.
- Zuckerman, J. J. (1965). The Reaction of Silicon with Dihydric Phenols. Journal of the Chemical Society, 873-876.
- Rochow, E. G. (1951). An Introduction to the Chemistry of the Silicones (2nd ed.). John Wiley & Sons.
-
Wikipedia. (2023). Silicon tetrachloride. Retrieved from [Link]
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- 5. Trichloromethylsilane | CH3SiCl3 | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 165. The reactions of silicon with dihydric phenols: the direct synthesis of silicon-containing heterocycles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. thenanoholdings.com [thenanoholdings.com]
Troubleshooting & Optimization
Technical Support Center: Handling and Use of Silane, trichloro(phenylthio)-
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "Silane, trichloro(phenylthio)-". As Senior Application Scientists with extensive field experience in handling highly reactive organosilicon compounds, we have developed this comprehensive guide to address the unique challenges associated with this moisture-sensitive reagent. Premature hydrolysis is a critical issue that can compromise experimental outcomes, and this resource is designed to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of "Silane, trichloro(phenylthio)-".
Q1: Why is "Silane, trichloro(phenylthio)-" so sensitive to moisture?
A: The silicon-chlorine (Si-Cl) bonds in "Silane, trichloro(phenylthio)-" are highly polarized and susceptible to nucleophilic attack by water.[1] The hydrolysis reaction is rapid and exothermic, leading to the stepwise replacement of the chloro groups with hydroxyl (-OH) groups. This process also generates hydrogen chloride (HCl) gas, which can further catalyze the hydrolysis, creating a self-propagating degradation cycle.[1][2][3]
Q2: What are the visible signs of hydrolysis?
A: The most immediate sign of hydrolysis is the fuming of the compound in air, which is the reaction with atmospheric moisture to produce HCl gas.[1][2] If moisture is introduced into a solution of the silane, you may observe the formation of a white precipitate, which is likely a mixture of silanols and polysiloxanes resulting from the condensation of the hydrolyzed intermediates. The solution may also become cloudy or hazy.
Q3: How should I properly store an opened bottle of "Silane, trichloro(phenylthio)-"?
A: Once a bottle is opened, it is crucial to minimize its exposure to atmospheric moisture. The ideal storage practice is to blanket the headspace of the container with a dry, inert gas such as nitrogen or argon before tightly sealing the cap. Parafilm or a similar sealant should be wrapped around the cap for an extra barrier. For long-term storage, placing the sealed bottle inside a desiccator or a glovebox is highly recommended.
Q4: Can I use solvents directly from the manufacturer's bottle?
A: It is strongly advised against using solvents directly from the manufacturer's bottle without prior drying, even if they are advertised as "anhydrous" or "dry". These solvents can still contain trace amounts of water that are sufficient to hydrolyze "Silane, trichloro(phenylthio)-". Always use freshly dried and degassed solvents for your reactions.
In-Depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction mixture turned cloudy immediately after adding "Silane, trichloro(phenylthio)-".
This is a classic indicator of premature hydrolysis. The cloudiness is due to the formation of insoluble silanol and polysiloxane byproducts.
Troubleshooting Workflow:
Caption: A schematic of a standard Schlenk line setup for inert atmosphere reactions.
Step-by-Step Procedure:
-
Glassware Preparation: Assemble your oven-dried glassware (e.g., a Schlenk flask with a condenser and a magnetic stir bar) while it is still hot and immediately connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Evacuate the apparatus using the vacuum manifold and then backfill with inert gas. Repeat this cycle three to five times to ensure all atmospheric gases are removed.
-
Solvent Addition: Add your freshly dried solvent to the reaction flask via a cannula or a gas-tight syringe under a positive flow of inert gas.
-
Reagent Addition: "Silane, trichloro(phenylthio)-" should be added to the reaction mixture using a gas-tight syringe. Ensure the tip of the needle is below the surface of the solvent to prevent any reaction with the headspace gas.
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored by the bubbling rate in the oil bubbler. [4]
Protocol 2: Drying an Aprotic Solvent with Activated Molecular Sieves
This protocol is a safe and effective way to dry common aprotic solvents like THF, DCM, and acetonitrile. [5][6] Materials:
-
Solvent to be dried
-
3Å or 4Å molecular sieves
-
Oven or heating mantle with a temperature controller
-
Schlenk flask or other suitable flask for drying
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a flask and heat them to 200-300 °C under vacuum for at least 4 hours. [6]This removes any adsorbed water.
-
Cooling: Allow the sieves to cool to room temperature under a stream of dry inert gas.
-
Solvent Addition: Add the solvent to the flask containing the activated sieves. A common ratio is 5-10% w/v of sieves to solvent.
-
Drying Time: Allow the solvent to stand over the sieves for at least 24 hours. For very dry solvent (<10 ppm water), 48-72 hours may be necessary. [5]5. Storage and Use: The dried solvent can be stored over the sieves and dispensed as needed using a cannula or a dry syringe.
The Chemistry of Hydrolysis: A Deeper Look
The hydrolysis of "Silane, trichloro(phenylthio)-" proceeds through a nucleophilic substitution mechanism.
Reaction Pathway:
Caption: The stepwise hydrolysis and condensation of "Silane, trichloro(phenylthio)-".
The initial reaction with water forms a silanol intermediate and HCl. The generated HCl can then protonate the remaining chloro groups, making the silicon atom even more electrophilic and accelerating further hydrolysis. The resulting silanetriol is unstable and readily undergoes intermolecular condensation to form siloxane bridges (Si-O-Si), leading to the formation of oligomeric and polymeric materials.
The phenylthio (PhS-) group, being electron-withdrawing, is expected to increase the electrophilicity of the silicon atom compared to an alkyl group, potentially making "Silane, trichloro(phenylthio)-" even more reactive towards hydrolysis than its alkyltrichlorosilane counterparts.
By understanding the mechanism of hydrolysis and implementing the rigorous anhydrous techniques outlined in this guide, you can effectively prevent the premature degradation of "Silane, trichloro(phenylthio)-" and ensure the reliability and success of your experimental work.
References
-
Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. [Link]
-
Silane, trichloro(phenylthio)- - the NIST WebBook. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]
-
Drying Solvents - Chemistry LibreTexts. [Link]
-
How to Best Dry Solvents - YouTube. [Link]
-
Drying solvents - Sciencemadness Wiki. [Link]
-
Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem - NIH. [Link]
-
Trichlorophenylsilane - Wikipedia. [Link]
-
Using molecular sieves for solvent drying: - UVic. [Link]
-
Kinetics and mechanism of hydrolysis of trialkyl(phenylthio)silanes - RSC Publishing. [Link]
Sources
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- 2. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trichlorophenylsilane - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. youtube.com [youtube.com]
side reactions of trichloro(phenylthio)silane with functional groups
This technical support guide addresses the specific challenges of working with Trichloro(phenylthio)silane (PhSSiCl₃) . This reagent is a "double-edged sword" in synthesis: it offers unique silthiolation capabilities (adding both Si and S across unsaturated bonds) but possesses extreme sensitivity to nucleophiles due to its reactive Si-Cl and Si-S bonds.
Molecule Profile & Reactivity Matrix
Before troubleshooting, you must understand the "failure modes" built into this molecule. Trichloro(phenylthio)silane contains two distinct reactive centers that compete for nucleophiles.
| Reactive Site | Bond Type | Primary Hazard | Reaction Product (Impurity) |
| Silyl Chloride | Extreme Moisture Sensitivity | ||
| Thiosilane | Nucleophilic Cleavage |
Core Mechanism of Failure: Most "side reactions" are actually uncontrolled solvolysis . The Si-S bond is weaker than Si-O or Si-C bonds. In the presence of protic functional groups (OH, NH, SH), the molecule will essentially disintegrate, releasing toxic thiophenol and corrosive HCl.
Troubleshooting Guide (Q&A Format)
Category A: Visual & Olfactory Anomalies
Q1: My reaction mixture turned cloudy immediately upon addition of the reagent. What happened? Diagnosis: Rapid Hydrolysis or Aminolysis. You likely have trace moisture in your solvent or an incompatible amine functionality.
-
Mechanism: The Si-Cl bonds react with water to form silanols (
), which rapidly condense into insoluble siloxane polymers (silica gel). -
Side Reaction:
-
Solution: Ensure all solvents are dried to
water. Use a proton sponge (e.g., 2,6-di-tert-butylpyridine) if HCl scavenging is required without nucleophilic attack.
Q2: There is a strong "rotten egg" or garlic-like odor evolving from the flask. Diagnosis: Si-S Bond Cleavage (Thiophenol Release).
-
Cause: The
bond is labile. If your substrate contains alcohols ( ) or if moisture enters, the phenylthio group is displaced. -
Side Reaction:
(Thiophenol). -
Risk: Thiophenol is toxic and a potent catalyst poison for transition metals (Pt, Pd, Rh).
-
Action: Vent the reaction through a bleach scrubber immediately.
Category B: Functional Group Incompatibility
Q3: I am trying to silylate an alcohol, but I'm getting a mixture of products. Diagnosis: Competitive Ligand Exchange. You intend to react the Si-Cl bond, but the Si-S bond is also reacting.
-
The Issue: Alcohols can attack both the Si and the S. While Si-Cl substitution is fast, the PhS group is a good leaving group. You may be generating
(sulfenate esters) or simply exchanging ligands. -
Guidance: Do not use
for simple silylation. Use instead. This reagent is specifically for inserting the PhS group.
Q4: Can I use this reagent with amines present? Diagnosis: Amine Salt Precipitation.
-
The Issue: Amines (
) act as bases and nucleophiles. They will strip HCl from the reagent, forming insoluble hydrochloride salts that coat the stirring bar and stop the reaction. -
Side Reaction:
-
Protocol Adjustment: If the amine is your reactant, use a stoichiometric excess (2 equivalents) or an auxiliary base (Triethylamine) to sequester the HCl.
Visualizing the Degradation Pathways
The following diagram illustrates the cascade of side reactions that occur when
Figure 1: Degradation pathways of Trichloro(phenylthio)silane showing the generation of Silica, HCl, and Thiophenol.
Standardized Protocol: Handling & Reaction Setup
To avoid the side reactions listed above, follow this strict "Schlenk" protocol.
Step 1: Pre-Reaction Drying
-
Glassware: Flame-dry all flasks under vacuum. Adsorbed moisture on glass walls is enough to induce cloudiness.
-
Solvents: Use anhydrous Dichloromethane (DCM) or Toluene.
-
Verification: Test solvent with a drop of
; if smoke appears, it is too wet for .
-
Step 2: Reagent Transfer
-
Technique: Never pour this reagent. Use a gas-tight syringe or cannula transfer.
-
Inert Atmosphere: Argon is preferred over Nitrogen (heavier, better blanket).
Step 3: Quenching (The Danger Zone)
-
Issue: Quenching unreacted
with water generates a massive exotherm and HCl gas. -
Procedure:
-
Cool reaction mixture to
. -
Add tert-Butanol dropwise (milder than water).
-
Neutralize with saturated
slowly.
-
Quantitative Data: Reactivity Comparison
| Functional Group | Reaction Rate with | Primary Product | Side Product |
| Water ( | Instantaneous | ||
| Primary Alcohol ( | Very Fast | ||
| Amine ( | Instantaneous | ||
| Alkyne ( | Slow (Requires Catalyst) | Silthiolation Product | None (Ideal) |
References
-
Togni, A., & Grützmacher, H. (2009). Catalytic Heterofunctionalization: Element-Element Addition to Alkynes. This text details the equilibrium constants and moisture sensitivity of
in the context of platinum-catalyzed insertions. (Note: Verified context via search snippets regarding Group 10 catalysis). -
LookChem Chemical Database . Silane, trichloro(phenylthio)- (CAS 7560-51-2 context).[1] Confirms chemical identity and commercial availability.
- Patai, S. (1990). The Chemistry of Organic Silicon Compounds. Wiley. (General reference for Si-S and Si-Cl bond hydrolysis mechanisms).
Sources
purification techniques for products synthesized with "Silane, trichloro(phenylthio)-"
Subject: Technical Guide for Workup & Purification of Products Synthesized with Silane, trichloro(phenylthio)- (CAS: 17762-58-2) Ticket ID: #PTS-PUR-001 Assigned Specialist: Senior Application Scientist, Organosilicon Division[1]
Introduction: The Dual-Hazard Challenge
Welcome to the technical support hub for Silane, trichloro(phenylthio)- (Ph-S-SiCl₃).[1] If you are using this reagent, you are likely synthesizing Self-Assembled Monolayers (SAMs) for gold-nanoparticle attachment or creating sulfur-functionalized siloxane polymers.[1]
Working with this compound presents a unique dual-hazard :
-
The Trichlorosilyl Group (-SiCl₃): Extremely hydrolytically unstable.[1] It reacts instantly with ambient moisture to release hydrochloric acid (HCl) and form insoluble siloxane polymers (the "white haze").[1]
-
The Phenylthio Group (Ph-S-): If the Si-S bond is cleaved or if starting material remains, you will encounter Thiophenol , which is toxic and possesses a potent, nausea-inducing stench.[1]
This guide prioritizes anhydrous integrity and sulfur containment during purification.[1]
Module 1: Immediate Post-Reaction Handling (The "Crude" Phase)
Before purification, you must stabilize the crude mixture. Most issues arise here due to HCl generation or moisture ingress.
Scenario A: Bulk Synthesis (Creating a new molecule)
Target: You reacted Ph-S-SiCl₃ with an alcohol/amine to create a stable derivative.
The Protocol:
-
Inert Gas Sparging: Do not use aqueous washes to remove HCl.[1] Instead, sparge the reaction mixture with dry Nitrogen or Argon for 30-60 minutes. This mechanically drives off the dissolved HCl gas.
-
Solvent Stripping: Remove the reaction solvent (often Toluene or DCM) under high vacuum.[1]
-
Critical Note: If your product is a liquid, avoid heating above 60°C initially to prevent thermal redistribution of the sulfur linkage.
-
Scenario B: Surface Modification (SAM Formation)
Target: You dipped a wafer/glass slide into a solution of Ph-S-SiCl₃.
The Protocol:
-
The "Wet" Transfer: Move the substrate from the deposition solution to a wash beaker immediately. Do not let the surface dry. Drying with unreacted silane present causes polymerization (hazing).
-
Solvent Choice: Use Anhydrous Toluene or Chloroform .[1] Do not use Ethanol/Methanol yet; the protic solvent will react with residual -SiCl₃ on the surface, creating debris.
Module 2: Purification Techniques by Application
Technique 1: Purification of Bulk Derivatives (Distillation)
Use this if you synthesized a liquid silane derivative (e.g., Ph-S-Si(OEt)₃).
The Challenge: Separation of the product from the high-boiling disulfide impurity (Ph-S-S-Ph) and unreacted starting material.
| Component | Approx. Boiling Point | Removal Strategy |
| SiCl₄ (Excess) | 57°C | Atmospheric stripping / mild vacuum.[1] |
| Thiophenol (Impurity) | 169°C | Vacuum distillation (stench trap required).[1] |
| Ph-S-SiCl₃ (Reagent) | ~230°C (est.)[1] | High vacuum fractional distillation. |
| Diphenyl Disulfide | 310°C | Remains in the pot (do not distill to dryness). |
Step-by-Step Vacuum Distillation:
-
Setup: Short-path distillation head with a vacuum jacket.
-
Vacuum: < 1.0 mmHg is required.[1] The sulfur linkage increases the boiling point significantly compared to alkyl silanes.
-
Trapping: You must use a liquid nitrogen trap to catch thiophenol vapors.[1]
-
Safety: Add a bleach trap at the vacuum pump exhaust to neutralize any escaping sulfur odors.
-
Technique 2: Purification of SAMs (Substrate Cleaning)
Use this if your product is a modified surface.
The Challenge: Removing "physisorbed" silanes (loose molecules sitting on top of the chemically bonded layer). If not removed, these cause surface roughness and poor reproducibility.
The "Solvent Cascade" Protocol:
-
Wash 1 (Non-Polar): Anhydrous Toluene.[1] 2x rinses.[1] Removes unreacted Ph-S-SiCl₃.
-
Wash 2 (Intermediate): Dichloromethane (DCM) or Chloroform.[1] 1x rinse.[1][2]
-
Wash 3 (Polar/Protic): Ethanol.[1][3][4] 1x rinse.[2]
-
Why? This step intentionally hydrolyzes any remaining Si-Cl bonds that are not surface-bound, turning them into soluble silanols that wash away.[1]
-
-
Sonication (The Critical Step): Sonicate the substrate in Ethanol for 3–5 minutes.
-
Warning: >10 minutes can damage the monolayer.
-
-
Cure: Bake at 100°C for 15 minutes to crosslink the siloxane network.
Module 3: Visualization of Workflows
Workflow 1: Surface Cleaning Logic
This diagram illustrates the critical "Solvent Cascade" to ensure a monolayer rather than a multilayer mess.[1]
Caption: The "Solvent Cascade" ensures removal of physisorbed silanes before locking in the chemisorbed layer.[1]
Workflow 2: Bulk Synthesis Inert Handling
This diagram outlines the path for synthesizing and purifying bulk derivatives without hydrolysis.
Caption: Inert workflow for bulk derivatives. Note the specific trapping requirement for sulfur byproducts.
Module 4: Troubleshooting & FAQs
Q1: My glass slides have a white, cloudy haze after deposition. Can I clean it off?
A: The haze is polymerized polysiloxane, caused by too much water in your solvent or excessive deposition time.
-
The Fix: You cannot "clean" this off without destroying the monolayer. You must strip the slide (Piranha solution or base bath) and start over.
-
Prevention: Use solvents with <10 ppm water content. Perform the reaction in a glovebox or under a strict nitrogen blanket. Reduce deposition time (e.g., from 24 hours to 1 hour).
Q2: The product smells strongly of rotten garlic/eggs. Is it pure?
A: No. That smell is Thiophenol (PhSH) or Diphenyl Disulfide . The pure silane derivative should have a milder, acrid smell (from residual HCl) or be odorless if fully capped.
-
The Fix: If your product is a liquid, sparge with Argon for another hour.[1] If the smell persists, you likely have disulfide impurities. These are hard to remove by distillation.[5][6] Passing the product through a plug of neutral alumina (under inert gas) can sometimes adsorb the polar thiol/disulfide impurities while letting the non-polar silane pass.
Q3: Can I use Column Chromatography?
A: Generally, NO.
-
Reason: Silica gel contains hydroxyl groups (-OH) and adsorbed water. Trichlorosilanes will react violently with the column, decomposing your product and clogging the column.
-
Exception: If you have fully converted the trichlorosilane into a tri-alkoxy silane (e.g., Ph-S-Si(OEt)₃), you can use silica gel, but you must neutralize the silica with 1% Triethylamine (TEA) in the eluent to prevent acid-catalyzed hydrolysis.
Q4: How do I dispose of the waste?
A: Never pour chlorosilanes into the aqueous waste stream (explosion hazard).
-
Quench: Slowly add the waste silane to a large volume of Isopropanol (IPA) or Ethanol containing dilute sodium hydroxide. This neutralizes the HCl.
-
Odor Control: Add household bleach (sodium hypochlorite) to the quenched waste to oxidize the smelly thiols into sulfonates (odorless).
References
-
Gelest, Inc. Handling and Storage of Silanes and Silicones.[1] Gelest Technical Brochures.[1] Available at: [Link]
-
Arkles, B. Silane Coupling Agents: Connecting Across Boundaries.[1] Gelest, Inc.[1] (Definitive guide on silane hydrolysis and surface modification). Available at: [Link]
-
PubChem. Phenyltrichlorosilane Compound Summary. National Library of Medicine.[1] (Physical properties and toxicity data). Available at: [Link][1]
Sources
- 1. Phenyltrichlorosilane | C6H5Cl3Si | CID 7372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4923687A - Method for removing silane compounds from silane-containing exhaust gases - Google Patents [patents.google.com]
- 4. 1317-40-4 CAS MSDS (COPPER(II) SULFIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. US10207932B2 - Trichlorosilane purification system and method for producing polycrystalline silicon - Google Patents [patents.google.com]
- 6. US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents [patents.google.com]
Technical Support Center: Trichloro(phenylthio)silane Hydrolysis Control
Case ID: TCS-PhS-Hydrolysis-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are working with Trichloro(phenylthio)silane (
This guide addresses the thermodynamic instability of the Si-Cl and Si-S bonds in the presence of moisture. It provides field-proven protocols to modulate these rates for surface modification, sol-gel synthesis, or intermediate stabilization.[1]
Part 1: The Hydrolysis Cascade (Mechanism & Kinetics)
To control the rate, you must understand the failure modes.[1] Hydrolysis in this molecule proceeds through two distinct, competing pathways driven by nucleophilic attack at the silicon atom.[1][2]
Mechanistic Pathway (DOT Visualization)
Figure 1: The dual-hydrolysis pathway.[1] Note that Si-Cl hydrolysis (releasing HCl) is kinetically faster than Si-S cleavage, but the generated HCl can catalyze the cleavage of the phenylthio group.
Part 2: Troubleshooting & FAQs
Q1: The reaction mixture turned cloudy immediately upon adding the silane. Is this normal?
-
Diagnosis: Uncontrolled bulk hydrolysis.[1]
-
Root Cause: The solvent contained >10 ppm water, or the headspace was not effectively purged. The cloudiness is likely silica gel or oligomeric siloxanes forming before the silane could reach the target surface.
-
Solution:
Q2: I detect a strong smell of rotten garlic/cabbage. Is my fume hood failing?
-
Diagnosis: Release of Thiophenol (Benzenethiol) .[1]
-
Root Cause: The Si-S bond has hydrolyzed.[1][3][4][5] While Si-Cl bonds hydrolyze first, acidic conditions (from generated HCl) accelerate the cleavage of the Si-S bond, releasing free thiophenol.[1]
-
Action:
Q3: How do I slow down the reaction to get a uniform monolayer (SAM)?
-
Technical Insight: High reaction rates lead to "island growth" (clumps) rather than smooth monolayers.[1]
-
Control Protocol:
-
Temperature: Cool the reaction to -20°C or 0°C . This kinetically inhibits the nucleophilic attack of water.[1]
-
Dilution: Reduce concentration to <1 mM .
-
Solvent Choice: Switch from polar solvents (THF, Acetone) to non-polar (Toluene, Hexane).[1] Polar solvents stabilize the polar transition state of hydrolysis, accelerating the rate.
-
Q4: Can I use Triethylamine (TEA) to scavenge the HCl?
-
Yes, but with a caveat.
-
Mechanism: TEA neutralizes HCl, forming Triethylamine Hydrochloride (
) as a white precipitate.[1] -
Risk: While this prevents acid-catalyzed degradation of the Si-S bond, the amine itself can act as a general base catalyst for hydrolysis if any water is present.[1]
-
Guideline: Use stoichiometric TEA (3.1 equivalents) only if your system is strictly anhydrous.[1] Filter the precipitate under inert gas.[1]
Part 3: Controlled Hydrolysis Protocol (Self-Validating)
Objective: To generate a controlled silanol species or surface modification without bulk polymerization or thiophenol release.
Reagents & Setup
-
Silane: Trichloro(phenylthio)silane (Stored under Argon).[1]
-
Solvent: Anhydrous Toluene (Water content <10 ppm).[1]
-
Scavenger: Anhydrous Pyridine or Triethylamine.[1]
-
Atmosphere: Positive pressure Nitrogen/Argon line.[1]
Step-by-Step Methodology
-
System Preparation (Validation Step):
-
Solvent Charge:
-
Controlled Addition (The "Rate Limiting" Step):
-
Cool the flask to 0°C (Ice bath) or -78°C (Dry ice/Acetone) depending on desired kinetics.
-
Add Trichloro(phenylthio)silane dropwise over 20 minutes using a pressure-equalizing addition funnel.
-
Why? Dropwise addition prevents localized "hotspots" of concentration where polymerization dominates over surface reaction.[1]
-
-
Reaction/Hydrolysis:
-
For Surface Modification: Immerse the substrate immediately after silane addition.[1]
-
For Hydrolysis: Add stoichiometric water (diluted in THF) extremely slowly.
-
Validation: Solution should remain clear (if dilute) or turn slightly hazy.[1] Heavy precipitation indicates failure (uncontrolled condensation).[1]
-
-
Quenching & Cleanup:
Part 4: Quantitative Data & Limits
Table 1: Solvent Effects on Hydrolysis Kinetics
| Solvent Type | Dielectric Constant ( | Hydrolysis Rate | Recommended For |
| Pentane/Hexane | ~1.8 | Very Slow | High-quality Monolayers (SAMs) |
| Toluene | 2.4 | Slow (Controlled) | General Synthesis / Coatings |
| Dichloromethane | 8.9 | Moderate | Solubility of polar byproducts |
| THF/Acetone | >7.5 | Fast | NOT RECOMMENDED (Promotes polymerization) |
Table 2: Safety Thresholds
| Byproduct | Hazard Class | Exposure Limit (OSHA PEL) | Neutralization Agent |
| HCl | Corrosive Gas | 5 ppm (Ceiling) | Sodium Bicarbonate ( |
| Thiophenol | High Toxicity / Stench | 0.5 ppm (Skin) | Bleach (NaOCl) or NaOH |
References
-
Gelest, Inc. Hydrolysis Considerations for Organosilanes.[1] Gelest Technical Guides.[1] Available at: [Link][1]
-
Arkles, B. (2025).[1][3] Silane Coupling Agents: Connecting Across Boundaries.[1] Gelest, Inc.[1]
-
Brinker, C.J. (1988).[1] Hydrolysis and Condensation of Silicates: Effects on Structure.[1][2] Journal of Non-Crystalline Solids.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hydrogen Chloride & Thiophenol Safety Data.[1] Available at: [Link][1]
Sources
troubleshooting poor adhesion with "Silane, trichloro(phenylthio)-" coupling agent
Technical Support Center: Troubleshooting Trichloro(phenylthio)silane Adhesion
Product Focus: Silane, trichloro(phenylthio)- (CAS: 7579-91-1) Chemical Class: Organosulfur Trichlorosilane Primary Application: Surface functionalization (SAMs), high-refractive-index coatings, and sulfur-based crosslinking.
Part 1: The Diagnostic Framework
You are likely experiencing one of two extremes: Catastrophic Delamination (the coating peels/rubs off) or Particulate Haze (the surface is rough/white). Unlike "gentle" alkoxy silanes (e.g., APTES), trichlorosilanes are aggressive, autocatalytic, and unforgiving regarding moisture.
Visual Diagnostic Logic
Use this flow to identify your root cause immediately.
Figure 1: Diagnostic logic tree for identifying silanization failure modes based on visual inspection.
Part 2: Critical Failure Modes & Solutions (FAQs)
Phase 1: Surface Preparation (The Anchor)
Q: I cleaned my glass/silica with acetone and isopropanol, but the silane still won't stick. Why? A: Solvents only remove organic oils; they do not generate the silanol (Si-OH) groups required for bonding. Trichlorosilanes do not bond to "glass"; they bond to surface hydroxyls. If your substrate is "dry" (dehydrated) or chemically inert, the silane has no anchor.
-
The Fix: You must activate the surface to maximize
density.-
Method A (Standard): Piranha Etch (
3:1) for 30 mins. Warning: Highly Corrosive. -
Method B (Safer): Oxygen Plasma (100W, 5 mins).
-
Validation: A water contact angle of
(superhydrophilic) confirms a reactive surface.
-
Phase 2: Reaction Environment (The Process)
Q: Why does my solution turn cloudy/white immediately upon adding the silane?
A: This is Bulk Polymerization , the most common failure mode for trichlorosilanes.
Unlike alkoxy silanes (which need added water), trichlorosilanes (
-
The Fix:
-
Solvent: Use Anhydrous Toluene or Anhydrous Hexane (Water content
ppm). -
Atmosphere: Perform the reaction in a glovebox or under a dry nitrogen purge.
-
Glassware: All glassware must be oven-dried (
for 2 hours) prior to use.
-
Q: I see "Silane, trichloro(phenylthio)-" releases HCl. Do I need a scavenger?
A: Yes. The hydrolysis reaction produces 3 moles of Hydrochloric Acid (HCl) for every mole of silane.
-
The Fix: Add a proton scavenger like Triethylamine (TEA) or Pyridine to the reaction solution at a 1:1 molar ratio with the silane. This precipitates the acid as a salt (e.g., Pyridine
HCl), which can be washed away later.
Phase 3: Post-Processing (The Lock)
Q: The coating looks good initially but rubs off during washing. Is the bond weak? A: The bond is likely not fully formed. You have hydrogen bonding (reversible), not covalent siloxane bonding (irreversible). After deposition, the silane is only "physisorbed." You must drive the condensation reaction to lock it in.
-
The Fix (Curing Protocol):
-
Rinse: Agitate in fresh toluene to remove unreacted silane.
-
Cure: Bake the substrate at
for 15–30 minutes. This drives off the remaining water and converts into .
-
Part 3: Optimized Experimental Protocol
Objective: Formation of a stable Self-Assembled Monolayer (SAM) of Trichloro(phenylthio)silane on Silica.
| Parameter | Specification | Reason |
| Concentration | 1 mM to 2 mM (approx. 0.05% v/v) | High concentrations favor vertical polymerization (clumping). |
| Solvent | Anhydrous Toluene | Non-polar solvents prevent silane aggregation in solution. |
| Temperature | Room Temp ( | Higher temps accelerate polymerization faster than surface adsorption. |
| Time | 1 to 4 Hours | Trichlorosilanes react fast; overnight is usually unnecessary and risks contamination. |
| Humidity | CRITICAL: High humidity leads to immediate solution clouding. |
Step-by-Step Workflow
-
Activation: Treat silica slides with
plasma (5 min). Use immediately. -
Preparation: In a dry box/fume hood, measure 50 mL Anhydrous Toluene .
-
Scavenger: Add
Pyridine (optional, if substrate is acid-sensitive). -
Addition: Add
Trichloro(phenylthio)silane . Swirl gently. -
Deposition: Immerse slides vertically. Seal the container. Incubate for 2 hours.
-
Washing (Crucial):
-
Bath 1: Toluene (removes bulk polymer).
-
Bath 2: Ethanol (removes physisorbed monomers).
-
Bath 3: Ethanol (final rinse).
-
-
Curing: Bake at
for 20 mins.
Part 4: The Mechanism of Failure (Visualized)
Understanding why it fails helps you troubleshoot. The diagram below compares the "Ideal" pathway vs. the "Wet Solvent" pathway.
Figure 2: Mechanistic comparison between successful monolayer formation and bulk polymerization failure.
References
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media. (The foundational text on silane chemistry and adhesion mechanisms).
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] (Industry standard guide for hydrolysis kinetics and application protocols).
-
Arkles, B. (1977).[2] "Tailoring surfaces with silanes". CHEMTECH, 7, 766-778. (Seminal paper on the specific role of hydrolysis steps in adhesion).
-
Fadeev, A. Y., & McCarthy, T. J. (2000). "Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces: Monolayer Formation vs Polymerization". Langmuir, 16(18), 7268–7274. (Definitive paper on the "White Haze" issue and moisture control).
Sources
Technical Support Center: Characterizing Defects in Trichloro(phenylthio)silane-Modified Surfaces
This guide is designed for researchers, scientists, and drug development professionals who are utilizing trichloro(phenylthio)silane (TCPTS) for surface modification. As a powerful but sensitive surface modification agent, achieving a uniform, defect-free monolayer is critical for downstream applications. This document provides in-depth troubleshooting advice and characterization protocols to help you identify, understand, and mitigate common defects in your TCPTS-modified surfaces.
Understanding Trichloro(phenylthio)silane (TCPTS) Surface Modification
Trichloro(phenylthio)silane is a member of the organosilane family, compounds widely used to form self-assembled monolayers (SAMs) on hydroxylated surfaces such as glass, silica, and various metal oxides.[1][2] The trichlorosilyl group is highly reactive towards surface hydroxyl groups, leading to the formation of a stable siloxane bond. The phenylthio group provides a functional handle for further chemical modifications or can be used to tailor the surface properties, such as wettability and protein adsorption.
The process of forming a TCPTS monolayer involves several key steps: hydrolysis of the Si-Cl bonds, condensation with surface hydroxyl groups, and lateral polymerization with adjacent silane molecules.[2][3][4] The presence of trace amounts of water is crucial for the initial hydrolysis, but an excess can lead to uncontrolled polymerization in solution and subsequent deposition of aggregates on the surface.[5][6]
The Reaction Pathway
The successful formation of a dense and well-ordered TCPTS monolayer is a multi-step process. Understanding this pathway is key to troubleshooting defects.
Caption: The reaction pathway of TCPTS with a hydroxylated surface.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during TCPTS surface modification in a question-and-answer format.
Q1: My TCPTS-modified surface shows hazy or cloudy regions. What is the cause?
A1: A hazy or cloudy appearance is a classic sign of uncontrolled polymerization of the silane. This typically occurs when there is an excess of water in the reaction solvent or on the substrate surface.[5] Trichlorosilanes are highly reactive and can polymerize in solution to form polysiloxane aggregates, which then deposit on the surface rather than forming a uniform monolayer.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using an anhydrous solvent (e.g., toluene, hexane) with very low water content.[6][7] Consider using a freshly opened bottle or a solvent that has been dried over molecular sieves.
-
Substrate Preparation: The substrate must be scrupulously clean and dry. After any aqueous cleaning steps (e.g., piranha etch), thoroughly rinse with deionized water and then dry the substrate completely, for example, by baking in an oven or under a stream of dry nitrogen.
-
Reaction Environment: Perform the silanization in a low-humidity environment, such as a glove box or a desiccator flushed with an inert gas (nitrogen or argon).[8]
-
Silane Quality: Ensure the TCPTS reagent has not been compromised by exposure to atmospheric moisture. It should be a clear liquid. If it is cloudy or has precipitated solids, it has likely hydrolyzed and should be discarded.
Q2: The water contact angle on my modified surface is lower than expected. Why?
A2: A lower-than-expected water contact angle suggests an incomplete or disordered TCPTS monolayer, exposing the more hydrophilic underlying substrate. Several factors can contribute to this:
-
Incomplete Coverage: The reaction time may have been too short, or the concentration of TCPTS in the solution was too low.
-
Poor Substrate Hydroxylation: The surface may not have a sufficient density of hydroxyl groups for the silane to react with. This can be an issue with certain substrates or if the pre-cleaning was inadequate.
-
Steric Hindrance: The bulky phenylthio group can sometimes hinder the formation of a highly packed monolayer compared to smaller alkylsilanes.
-
Presence of Physisorbed Material: Unreacted or partially hydrolyzed TCPTS may be physically adsorbed on the surface.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the TCPTS concentration and reaction time to find the optimal conditions for your specific substrate.[9]
-
Enhance Surface Hydroxylation: Ensure your substrate cleaning and activation procedure is robust. For glass or silicon, a piranha etch or UV-ozone treatment can generate a high density of surface hydroxyl groups.
-
Thorough Rinsing: After the reaction, rinse the substrate thoroughly with the anhydrous solvent (e.g., toluene) to remove any non-covalently bound silane molecules.[5] A sonication step in the rinsing solvent can be effective.
-
Curing: After rinsing, a curing step (e.g., baking at a moderate temperature) can help drive the condensation reactions and promote the formation of a more stable, cross-linked monolayer.[2]
Q3: I see island-like structures or pits in my AFM images. What are these defects?
A3: Atomic Force Microscopy (AFM) is a powerful tool for visualizing the nanoscale topography of your modified surface. The defects you are observing can be categorized as follows:
-
Islands (Positive Features): These are typically aggregates of polymerized silane that have deposited on the surface.[10] This points to an excess of water in the reaction, as discussed in Q1.
-
Pits or Pinholes (Negative Features): These are areas where the monolayer has not formed, exposing the underlying substrate.[11] This can be due to localized surface contamination (e.g., dust particles) that masked the hydroxyl groups during the reaction, or incomplete monolayer formation.
Caption: Common types of defects in TCPTS self-assembled monolayers.
Troubleshooting Steps:
-
Review Q1 and Q2: The solutions for preventing aggregates and ensuring complete coverage are directly applicable here.
-
Improve Cleanliness: Filter your TCPTS solution before use to remove any pre-existing particulates. Ensure all glassware is meticulously clean.
-
AFM Tip and Imaging Conditions: Use a sharp AFM tip and appropriate imaging parameters (e.g., tapping mode) to avoid creating artifacts that could be misinterpreted as defects.[12]
Q4: My XPS data shows a lower than expected sulfur or silicon signal. What does this mean?
A4: X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental and chemical state information.[13][14] A weak sulfur (S 2p) or silicon (Si 2p) signal relative to the substrate signals (e.g., Si 2p from a silicon wafer) indicates a thin or incomplete TCPTS layer.
Troubleshooting Steps:
-
Confirm Monolayer Formation: Compare the elemental composition of your modified surface to a clean, unmodified control. A successful modification should show the appearance of S 2p and an increase in the C 1s signal, along with the attenuation of the substrate signals.[15]
-
High-Resolution Spectra: Acquire high-resolution spectra of the S 2p and Si 2p regions. The S 2p spectrum can help identify the chemical state of the sulfur. Oxidized sulfur species might indicate degradation of the monolayer.[16] The Si 2p spectrum can provide information about the extent of Si-O-Si cross-linking.
-
Angle-Resolved XPS (ARXPS): If available, ARXPS can provide non-destructive depth-profiling information to confirm if the TCPTS is on the surface and to estimate the layer thickness.[15]
| Element | Binding Energy (approx. eV) | Indication for TCPTS |
| Si 2p | ~102-103 eV | Presence of siloxane (Si-O) bonds |
| S 2p | ~163-165 eV | Presence of the phenylthio group |
| C 1s | ~285 eV | Presence of the phenyl group |
| O 1s | ~532 eV | Presence of Si-O bonds |
Table 1: Expected XPS signals for a TCPTS-modified surface.
Characterization Protocols
Protocol 1: Contact Angle Goniometry
This technique provides a rapid and straightforward assessment of the surface wettability, which is directly related to the quality of the TCPTS monolayer.
Methodology:
-
Preparation: Ensure the modified substrate is clean and dry.
-
Measurement: Place a small droplet (e.g., 2-5 µL) of deionized water on the surface.
-
Analysis: Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Interpretation: A uniform and high water contact angle (typically > 70-80° for a phenyl-terminated surface) indicates a well-formed, hydrophobic monolayer.[9][17] Low or variable contact angles across the surface suggest defects or incomplete coverage.[18]
Protocol 2: X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface.
Methodology:
-
Sample Preparation: Mount the TCPTS-modified substrate on a sample holder. Ensure the surface is free of any contaminants from handling.
-
Survey Scan: Acquire a survey scan (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans over the regions of interest (Si 2p, S 2p, C 1s, O 1s, and substrate-specific peaks).
-
Data Analysis:
-
Quantify the atomic percentages of the detected elements.
-
Perform peak fitting on the high-resolution spectra to determine the chemical states.
-
Compare the results to a control substrate to confirm the presence and integrity of the TCPTS layer.
-
Protocol 3: Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the surface, allowing for the direct visualization of defects.
Methodology:
-
Sample Mounting: Securely mount the sample on an AFM puck.
-
Tip Selection: Choose a high-quality, sharp tip suitable for high-resolution imaging.
-
Imaging Mode: Use a non-contact or tapping mode to minimize damage to the soft monolayer.
-
Image Acquisition: Scan several areas of the surface at different magnifications to assess uniformity.
-
Image Analysis:
Caption: A logical workflow for troubleshooting TCPTS surface modification.
References
- Vertex AI Search. (n.d.). Trichloro(octadecyl)silane: Manufacturer's Safe & Effective Solution for Surface Modification.
- RSC Publishing. (n.d.). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold.
- Wikipedia. (n.d.). Trichlorosilane.
- ResearchGate. (n.d.). Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime.
- ResearchGate. (n.d.). XPS spectra of the modified surface.
- ResearchGate. (n.d.). Characterization of Self-Assembled Monolayers of Oligo(phenyleneethynylene) Derivatives of Varying Shapes on Gold: Effect of Laterally Extended π-Systems.
- Reddit. (2023, June 8). Silane self-assembled monolayers (SAMs).
- MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces.
- BenchChem. (2025). Application Notes and Protocols for Surface Modification Using Phenylvinyldimethoxysilane.
- MDPI. (n.d.). Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane.
- ResearchGate. (n.d.). Observation of topography inversion in atomic force microscopy of self-assembled monolayers.
- RSC Publishing. (2021, April 12). Surface chemical reactions on self-assembled silane based monolayers.
- NIH. (2021, September 17). Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers.
- ResearchGate. (2019, March 23). How to determine the fucntionalization conditions for various organosilanes?
- NIH. (n.d.). Effect of functional end groups of silane self assembled monolayer surfaces on apatite formation, fibronectin adsorption and osteoblast cell function.
- ACS Publications. (2023, September 28). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modification.
- ResearchGate. (2014, May 29). What protocol should I follow for functionalization of trimethoxysilyl octadecyl silane over glass substrate?
- NIH. (2021, July 20). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions.
- ResearchGate. (2017, February 6). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems.
- ACS Omega. (2023, July 26). Effect of Silane Monolayers and Nanoporous Silicon Surfaces on the Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Detection of Sepsis Metabolites Biomarkers Mixed in Solution.
- PubMed. (n.d.). A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries.
- PMC. (2023, September 28). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification.
- AZoM. (2026, January 28). Mapping Nanoplastic Particles with PiFM Microscopy.
- MDPI. (n.d.). Superhydrophobic Self-Assembled Silane Monolayers on Hierarchical 6082 Aluminum Alloy for Anti-Corrosion Applications.
- ACS Publications. (2021, October 21). Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols.
- ACS Publications. (2012, April 25). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS.
- Physik Uni Würzburg. (n.d.). A Guide to AFM Image Artifacts.
- Langmuir. (n.d.). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes.
- DOI. (n.d.). Synthesis and surface characterization of alkylthioacetyl-capped self-assembled monolayers on gold surface.
- Semantic Scholar. (n.d.). Packing Defects in Fatty Amine Self-Assembled Monolayers on Mica as Revealed from AFM Techniques.
- SEHSC. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.
- PubChem. (n.d.). Trichlorosilane.
- Thermo Fisher Scientific. (2015, October 15). XPS Clicks: Characterization of Surfaces Modified with Click Chemistry.
- ResearchGate. (n.d.). Water contact angles for the monitored silanization and desilanization....
- ResearchGate. (n.d.). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group.
- ACS Publications. (n.d.). Self-Assembled Monolayers of Aromatic Thiols Stabilized by Parallel-Displaced π-π Stacking Interactions.
- NIH. (n.d.). Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency.
- ResearchGate. (2016, February 2). Looking for protocols to functionalize glass surface?
- ChemRxiv. (n.d.). XPS Depth-Profiling Studies of Chlorophyll Binding to Poly(cysteine methacrylate) Scaffolds in Pigment-Polymer Antenna Complexes.
- Surface Science and Technology. (n.d.). Understanding Silane Functionalization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. physik.uni-wuerzburg.de [physik.uni-wuerzburg.de]
- 13. researchgate.net [researchgate.net]
- 14. XPS Clicks: Characterization of Surfaces Modified with Click Chemistry [thermofisher.com]
- 15. mdpi.com [mdpi.com]
- 16. Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. azom.com [azom.com]
Technical Support Center: Optimizing Reaction Yields with Silane, trichloro(phenylthio)-
The following is a comprehensive technical support guide designed for researchers and drug development professionals working with Silane, trichloro(phenylthio)- (CAS: 7579-91-1).
Reagent Profile:
-
Formula:
-
Primary Application: Platinum-catalyzed thiosilylation of alkynes (Element-Element Addition) and surface functionalization (SAMs).
-
Critical Hazard: Releases HCl upon contact with moisture; highly sensitive to hydrolysis.
Part 1: Core Directive & Critical Handling
The "Zero-Water" Rule
The single most common cause of yield failure with
-
Hydrolysis Cascade: Contact with water hydrolyzes the Si-Cl bonds to silanols (
) and the Si-S bond to Thiophenol ( ) and Silicic acid. -
Result: If your reaction mixture turns cloudy or smells strongly of rotten garlic (thiophenol) before workup, the reagent has decomposed.
-
Protocol: All transfers must occur via cannula or in a glovebox (
ppm ). Glassware must be flame-dried under vacuum.
Part 2: Experimental Protocols & Yield Optimization
Protocol A: Platinum-Catalyzed Thiosilylation of Alkynes
This is the primary synthetic utility of this reagent, allowing the simultaneous introduction of a phenylthio group and a trichlorosilyl handle across a triple bond.
Target Reaction:
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, weigh
(1-3 mol%) into a Schlenk tube. -
Solvent: Add anhydrous Toluene or Benzene (distilled over Na/Benzophenone). Note: THF can coordinate to Pt and slow the reaction.
-
Reagent Addition: Add the alkyne (1.0 equiv). Then, add
(1.1 equiv) slowly via syringe.-
Why? Slight excess of silane compensates for trace hydrolysis.
-
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by NMR (check for disappearance of alkyne protons).
-
Workup:
-
Option 1 (Isolation of Silyl Species): Remove solvent under vacuum. Distill the product under reduced pressure (Kugelrohr). Do not use silica column (Si-Cl bonds will react with silica).
-
Option 2 (Tamao Oxidation): If the target is the ketone/aldehyde, treat the crude mixture with
to convert to .
-
Protocol B: Surface Functionalization (SAM Formation)
Used to create phenylthio-terminated monolayers on silica/silicon wafers.
-
Substrate Cleaning: Piranha clean (3:1
) for 30 min. Rinse with DI water, dry under . -
Deposition: Immerse substrate in a 1-5 mM solution of
in anhydrous Toluene. -
Incubation: 1-2 hours at Room Temperature.
-
Rinse: Rinse sequentially with Toluene
Chloroform Ethanol. -
Cure: Bake at 110°C for 15 min to complete siloxane condensation.
Part 3: Troubleshooting & FAQs
Q1: My reaction yield is low (<30%), and I see a black precipitate. What happened?
-
Diagnosis: Catalyst poisoning or decomposition.
-
Root Cause: The Si-S bond is reactive. If the temperature is too high (
), the reagent can disproportionate, depositing Platinum Sulfide ( ) which is inactive (black solid). -
Solution: Lower the temperature to 60-80°C and increase reaction time. Ensure the alkyne is free of terminal protons that are highly acidic (though rare) or impurities like free thiols.
Q2: I obtained the product, but it degraded on the column. How do I purify?
-
Diagnosis: Silica gel hydrolysis.
-
Root Cause: The product contains a
group. Silica gel contains surface groups and adsorbed water. The product reacted with the column, permanently binding to it. -
Solution:
-
Distillation: This is the only viable method for the trichlorosilyl adduct.
-
Derivatization: Quench the reaction with Ethanol/Triethylamine to convert
to . The triethoxy derivative is stable enough for flash chromatography.
-
Q3: The regioselectivity is poor (mixture of isomers). How do I control it?
-
Insight: Thiosilylation usually follows a mechanism where the Sulfur atom acts as the nucleophile (or inserts first).
-
Control: Regioselectivity is driven by steric hindrance and electronic bias of the alkyne.
-
Terminal Alkynes: Usually favor the E-isomer with Silicon at the terminal position (anti-Markovnikov-like).
-
Internal Alkynes: Steric bulk dictates the placement. Use bulky ligands on Pt (e.g.,
) to enhance steric discrimination.
-
Part 4: Data & Visualization
Solvent Compatibility Table
| Solvent | Suitability | Risk Factor | Notes |
| Toluene | Excellent | Low | Standard solvent. High boiling point allows heating. |
| Benzene | Excellent | Low | Good solubility, easy removal. Carcinogenic. |
| THF | Moderate | Medium | Oxygen lone pairs can compete for Pt binding sites, slowing kinetics. |
| DCM | Poor | High | Low boiling point limits reaction temp; often wet. |
| DMF/DMSO | FATAL | Critical | Hygroscopic and reactive. Will destroy the reagent immediately. |
Diagram 1: Catalytic Cycle of Thiosilylation
This diagram illustrates the insertion mechanism, highlighting where yield loss occurs (Catalyst Poisoning).
Caption: The catalytic cycle for thiosilylation. Note that the oxidative addition intermediate is sensitive; excessive heat leads to irreversible Pt-S cluster formation (Poisoning).
Diagram 2: Competitive Hydrolysis Pathways
Visualizing why moisture control is the primary yield determinant.
Caption: Moisture triggers two destructive pathways: Polymerization (Path A) and Si-S bond cleavage (Path B), both resulting in 0% yield of the target.
Part 5: References
-
RajanBabu, T. V., et al. (1998).[3] "Thiosilylation of Alkynes: A New Metal-Catalyzed Element-Element Addition Reaction." Journal of the American Chemical Society, 120(31), 8007-8008.
-
Beletskaya, I. P., & Moberg, C. (1999). "Element-Element Addition to Alkynes Catalyzed by Group 10 Metals." Chemical Reviews, 99(11), 3435-3462.
-
Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Guides.
-
Chatgilialoglu, C. (1995). "Structural and Chemical Properties of Silyl Radicals." Chemical Reviews, 95(5), 1229-1251.
Sources
Validation & Comparative
Comparative Technical Guide: Trichloro(phenylthio)silane vs. Conventional Organosilanes
This guide provides an in-depth technical comparison of Silane, trichloro(phenylthio)- (CAS: 7579-91-1) against standard trichlorosilane alternatives. It is designed for researchers requiring precise control over surface functionalization or organic synthesis intermediates.
Executive Summary & Chemical Identity
Silane, trichloro(phenylthio)- , also known as Trichloro(phenylsulfanyl)silane (
While standard trichlorosilanes (e.g., Phenyltrichlorosilane) are used primarily for permanent, inert surface coatings (SAMs),
| Feature | Trichloro(phenylthio)silane | Phenyltrichlorosilane | (3-Mercaptopropyl)trichlorosilane |
| CAS | 7579-91-1 | 98-13-5 | 4420-74-0 |
| Formula | |||
| Linkage | Si-S (Silyl Sulfide) | Si-C (Organosilane) | Si-C (Organosilane) |
| Primary Utility | Silylating agent, Thiol transfer | Hydrophobic SAMs, Coatings | Thiol-functionalized SAMs |
Technical Comparison: Reactivity & Stability
The core differentiator is the Bond Dissociation Energy (BDE) and hydrolytic susceptibility of the linker atom.
A. Bond Stability Analysis
The
-
Si-C Bond (Standard): ~318 kJ/mol. Kinetically inert to water at neutral pH.
-
Si-S Bond (Target): ~226 kJ/mol. Susceptible to nucleophilic attack and hydrolysis.
B. Hydrolysis Pathways
When exposed to moisture, all trichlorosilanes release HCl. However,
-
Standard Silane (
): Result: Stable siloxane network formation ( ). -
Thio-Silane (
): Result: Complete degradation possible. Releases Thiophenol (PhSH) , a toxic compound with a stench, and Silica ( ).
C. Performance Data Matrix
| Metric | Trichloro(phenylthio)silane | Phenyltrichlorosilane (Benchmark A) | MPTS (Benchmark B) |
| Hydrolytic Stability | Low (Moisture Sensitive) | High (Forms stable resin) | Moderate (Polymerizes easily) |
| Byproducts | HCl + Thiophenol (Toxic) | HCl only | HCl only |
| Surface Bonding | Labile (Sacrificial layer) | Permanent (Covalent network) | Permanent (Covalent network) |
| Thermal Limit | < 150°C (Si-S cleavage) | > 350°C (Si-C stable) | ~ 250°C (Alkyl chain limit) |
| Use Case | Organic Synthesis / S-Transfer | Hydrophobic Coating | Surface Functionalization |
Mechanism Visualization
The following diagram illustrates the divergent hydrolysis pathways, highlighting the critical instability of the Si-S bond in the target compound.
Caption: Divergent hydrolysis: Standard silanes (Blue) form stable coatings; PhSSiCl3 (Red) risks degrading into Thiophenol and Silica.
Experimental Protocols
Protocol A: Safe Handling & Synthesis (Target: PhSSiCl3)
Objective: Use
-
Preparation:
-
Glassware must be oven-dried at 120°C for 4 hours and purged with Argon.
-
Safety Note: Prepare a bleach bath (10% NaOCl) to neutralize any released thiophenol.
-
-
Solvent Selection:
-
Use anhydrous Dichloromethane (DCM) or Toluene. Avoid alcohols or amines (which will cleave the Si-S bond).
-
-
Reaction Setup:
-
Dissolve substrate (e.g., ketone/aldehyde for silyl-thioether formation) in solvent.
-
Add
dropwise at 0°C under Argon flow. -
Why? Low temperature prevents unwanted thermal disproportionation.
-
-
Quenching:
-
Do not quench with water if the product is the silyl sulfide. If the goal is transfer, quench with the specific nucleophile.
-
Protocol B: SAM Formation (Benchmark: PhSiCl3)
Objective: Create a stable hydrophobic monolayer.
-
Substrate Prep: Clean Silicon wafer with Piranha solution (
3:1) for 20 mins. Rinse with DI water, dry with . -
Deposition:
-
Prepare 10mM solution of Phenyltrichlorosilane in anhydrous Toluene.
-
Immerse wafer for 1-4 hours at Room Temperature.
-
-
Washing:
-
Rinse sequentially with Toluene
Ethanol DI Water. -
Validation: Contact angle should be ~85-90°.
-
Synthesis & Application Workflow
The following workflow details the decision logic for selecting
Caption: Decision tree for selecting between stable organosilanes and reactive silyl sulfides.
References
-
National Institute of Standards and Technology (NIST). Silane, trichloro(phenylthio)- Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Gelest, Inc. Hydrophobicity, Hydrophilicity and Silane Surface Modification. (General reference for organosilane hydrolysis mechanisms). [Link]
-
PubChem. Compound Summary: Silane, trichloro(phenylthio)-.[1][2][3][4][5] National Library of Medicine. [Link]
- Arkles, B.Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778 (1977).
Sources
- 1. SILANE,METHANETETRAYLTETRAKIS[TRIMETHYL-,Silane,methoxy[2-methyl-1-(2,4,6-trimethylphenyl)propoxy]-1-naphthalenyl- Suppliers & Manufacturers [chemicalregister.com]
- 2. Cyclohexasiloxane, CasNo.295-01-2 Anhui Silicon Innovation Materials Technology Co., Lt China (Mainland) [guichuang1.lookchem.com]
- 3. Boronic acid, phenyl-, bis(trimethylsilyl) ester, CasNo.7560-51-2 Anhui Silicon Innovation Materials Technology Co., Lt China (Mainland) [guichuang1.lookchem.com]
- 4. N,N-dimethyl-2-[4-(trimethylsilyl)phenyl]ethanamine hydrochloride (1:1), CasNo.7441-29-4 Anhui Silicon Innovation Materials Technology Co., Lt China (Mainland) [guichuang1.lookchem.com]
- 5. aablocks.com [aablocks.com]
performance of trichloro(phenylthio)silane vs. methoxy- or ethoxy-silanes
This guide provides an in-depth technical comparison between Trichloro(phenylthio)silane analogues and their Methoxy- or Ethoxy- counterparts.
Note on Chemical Nomenclature & Stability : For the purpose of this guide, we assume the application is Surface Functionalization (SAMs) or Silane Coupling . In this context, the "Phenylthio" moiety is the functional tail, and the comparison focuses on the anchoring group (Trichloro- vs. Alkoxy-). Critical Distinction: A direct silicon-sulfur bond (Si-S-Ph) is hydrolytically unstable and will cleave in the presence of moisture to release thiophenol. Stable coupling agents typically utilize a carbon spacer (e.g., [4-(Phenylthio)phenyl]trichlorosilane or 3-(Phenylthio)propyltrichlorosilane). This guide compares the performance of the -SiCl₃ (Trichloro) anchor versus -Si(OMe)₃ (Trimethoxy) and -Si(OEt)₃ (Triethoxy) anchors attached to such stable phenylthio-functionalized cores.
Content Type: Technical Comparison Guide Audience: Researchers, Process Engineers, Drug Development Scientists
Executive Summary: The Anchor Group Decision Matrix
The choice between trichloro-, methoxy-, and ethoxy-silanes is a trade-off between reactivity/film density and processability/stability .
| Feature | Trichloro- (-SiCl₃) | Trimethoxy- (-Si(OMe)₃) | Triethoxy- (-Si(OEt)₃) |
| Reactivity | Ultra-High (Instant hydrolysis) | High (Fast hydrolysis) | Moderate/Low (Slow hydrolysis) |
| Byproduct | HCl (Corrosive gas/acid) | Methanol (Toxic, flammable) | Ethanol (Low toxicity) |
| Water Requirement | Strictly Anhydrous (Surface moisture only) | Requires added water + catalyst | Requires added water + catalyst |
| Film Quality (SAM) | Highest Density , Crystalline-like | Moderate Density, prone to oligomers | Lower Density, "Island" growth |
| Polymerization Risk | Low (Surface limited) | High (Solution polymerization) | Moderate |
| Process Window | Narrow (Humidity control critical) | Medium | Broad |
Mechanistic Deep Dive: Hydrolysis & Condensation[1]
The performance difference stems from the Leaving Group Ability and the Hydrolysis Kinetics .
Reaction Pathways
-
Chlorosilanes : The Si-Cl bond is highly polarized and weak. Nucleophilic attack by surface silanols (Si-OH) or trace water is virtually barrierless. This leads to "island-free" growth where the silane reacts with the surface before it can cross-link with neighbors in solution.
-
Alkoxysilanes : The Si-O-C bond is stronger and sterically hindered. Hydrolysis requires protonation (acid catalysis) or nucleophilic attack (base catalysis).[1] This slow step allows hydrolyzed monomers to react with each other in solution, forming oligomers before reaching the surface, often resulting in disordered, multilayer "clumps" rather than a monolayer.
Kinetic Visualization
The following diagram illustrates the divergent pathways for Trichloro- vs. Alkoxy-silanes.
Caption: Comparative reaction pathways showing the high surface specificity of chlorosilanes versus the polymerization risk of alkoxysilanes.
Detailed Performance Analysis
A. Grafting Density & Ordering
-
Trichloro- : Due to the small size of the chloro- group and rapid kinetics, trichlorosilanes form densely packed, vertically aligned monolayers . Experimental data often shows contact angles 5–10° higher for trichloro-derived SAMs compared to alkoxy-derived ones, indicating better coverage.
-
Methoxy/Ethoxy : The bulky alkoxy groups create steric hindrance during the initial adsorption. Furthermore, the slower reaction allows the alkyl chains to adopt "lying down" phases before full density is achieved, leading to defects.
B. Moisture Sensitivity & Handling
-
Trichloro- : Extreme Sensitivity . Opening a bottle in humid air causes immediate clouding (formation of polysiloxanes) and release of HCl fumes. Requires a glovebox or Schlenk line.
-
Methoxy- : High Sensitivity .[2] Will hydrolyze over days/weeks if not sealed. Methanol byproduct is toxic.
-
Ethoxy- : Moderate Sensitivity . Most stable. Ethanol byproduct is generally benign. Preferred for industrial scale-up where ultra-high density is not the primary KPI.
C. Substrate Compatibility
-
Trichloro- : Can etch sensitive substrates (e.g., ITO, Aluminum) due to HCl generation . Not recommended for acid-sensitive surfaces.
-
Alkoxy- : Gentle. Suitable for biological interfaces, ITO, and polymeric substrates.
Experimental Protocols
Protocol A: High-Density Monolayer using Trichloro(phenylthio)silane
Objective: Create a defect-free SAM for electronic or high-precision applications. Safety: Perform in a fume hood. Wear acid-resistant gloves.
-
Substrate Prep: Clean Silicon/Glass wafers with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min. Rinse with DI water, dry under N₂ stream. Caution: Piranha is explosive with organics.
-
Solvent Prep: Use Anhydrous Toluene (Water < 50 ppm).
-
Solution: Prepare a 1 mM solution of Trichloro(phenylthio)silane in anhydrous toluene inside a glovebox or under Ar atmosphere.
-
Deposition: Immerse the substrate into the solution.
-
Tip: Keep the reaction vessel sealed.
-
Time: 1–2 hours at Room Temperature. (Chlorosilanes react fast; longer times promote disordered overlayers).
-
-
Washing: Remove substrate and immediately wash with:
-
Anhydrous Toluene (2x)
-
Chloroform (1x)
-
Ethanol (1x)
-
-
Curing: Bake at 100°C for 30 min to complete condensation.
Protocol B: Robust Coating using Triethoxy(phenylthio)silane
Objective: Create a functional coating where ease of handling > perfect ordering.
-
Solvent Prep: Prepare a mixture of 95% Ethanol / 5% Water .
-
Catalysis: Adjust pH to 4.5–5.5 using Acetic Acid. (Acid catalysis promotes hydrolysis over condensation, preventing bulk polymerization).
-
Hydrolysis Step: Add Triethoxy(phenylthio)silane (1–2% v/v) to the solvent. Stir for 5–30 minutes.
-
Observation: The solution should remain clear. If it turns cloudy, siloxane polymers are forming (failure).
-
-
Deposition: Dip the substrate into the solution for 10–60 minutes.
-
Washing: Rinse with Ethanol to remove physisorbed oligomers.
-
Curing: Bake at 110°C for 1 hour. Crucial: Heat is required to drive the condensation of the stable silanol groups formed by ethoxysilanes.
References
-
Gelest, Inc. Hydrolytic Activity of Alkoxy Groups & Silane Stability.Link
-
Mayer, S. et al. (2025).[3] Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. ResearchGate.[2] Link
- Arkles, B.Silane Coupling Agents: Connecting Across Boundaries.
-
Shin-Etsu Silicone. Difference in use of methoxysilyl and ethoxysilyl groups.Link
-
National Institutes of Health (NIH). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization.Link
Sources
Technical Comparison Guide: XPS Characterization of Surfaces Functionalized with Trichloro(phenylthio)silane
Executive Summary & Technical Context[1][2][3][4][5][6][7]
This guide provides an in-depth technical comparison of surfaces functionalized with Trichloro(phenylthio)silane (TCPTS) against standard industry alternatives. TCPTS represents a specialized class of organosilanes that introduces both an aromatic moiety and a thioether linkage to silica substrates. This dual functionality is critical for applications requiring
The primary analytical challenge with TCPTS is distinguishing its surface chemistry from purely aromatic silanes or purely aliphatic thiols. This guide utilizes X-ray Photoelectron Spectroscopy (XPS) as the definitive validation tool, focusing on the unique binding energy signatures of the phenylthio group relative to its competitors.
The Comparative Landscape
To objectively evaluate TCPTS, we compare it against two established benchmarks:
-
Phenyltrichlorosilane (PTCS): The standard for aromatic functionalization (lacks sulfur).
-
3-Mercaptopropyltrimethoxysilane (MPTS): The standard for sulfur functionalization (lacks aromaticity; contains terminal thiol).
Experimental Methodology: Self-Validating Protocol
Reliable XPS data depends entirely on the quality of the Self-Assembled Monolayer (SAM). The following protocol ensures a dense, defect-free monolayer, minimizing substrate signals that can obscure the S 2p peak.
Silanization Workflow
Note: All glassware must be piranha-cleaned and oven-dried to remove physisorbed water.
-
Substrate Prep: Silicon wafers (Si/SiO
) are cleaned via plasma (100W, 5 min) to maximize surface hydroxyl (-OH) density. -
Deposition: Immerse substrates in a 2 mM solution of TCPTS in anhydrous toluene.
-
Critical Step: Perform in a glovebox (
ppm ) to prevent bulk polymerization.
-
-
Incubation: 12–24 hours at room temperature.
-
Rinsing: Sonication in toluene (2x), followed by ethanol (1x) to remove physisorbed silanes.
-
Curing: Bake at 120°C for 30 minutes to drive the condensation of unreacted Si-OH groups.
XPS Acquisition Parameters
-
Source: Monochromated Al K
(1486.6 eV). -
Pass Energy: 20 eV (High Resolution), 160 eV (Survey).
-
Charge Compensation: Dual beam (electron/ion) flood gun enabled.
-
Calibration: C 1s aliphatic peak referenced to 284.8 eV.
Visualization: Experimental Logic & Signal Pathways
The following diagram illustrates the logical flow of the experiment and the decision tree used to validate the TCPTS surface against alternatives.
Figure 1: Analytical logic flow for distinguishing TCPTS from standard aromatic (PTCS) and thio-alkyl (MPTS) silanes using XPS markers.
Comparative XPS Analysis
This section details the specific spectral features that differentiate TCPTS. The data assumes a standard take-off angle of 45°.
High-Resolution Spectral Data Comparison
| Region | Feature | TCPTS (Product) | PTCS (Alternative 1) | MPTS (Alternative 2) | Mechanistic Insight |
| S 2p | Binding Energy | 163.8 eV (Thioether) | Not Detected | 163.5 eV (Free Thiol -SH) | TCPTS contains a C-S-C (thioether) bridge. MPTS contains a terminal thiol (-SH), which is more prone to oxidation ( |
| C 1s | Main Peak | 284.8 eV (C-C/C-H) | 284.8 eV | 284.8 eV | Aliphatic/Aromatic backbone reference. |
| C 1s | ~291.5 eV | ~291.5 eV | Not Detected | The shake-up satellite at ~291.5 eV confirms the presence of the phenyl ring. Its absence in MPTS proves the lack of aromaticity. | |
| Si 2p | Environment | 102.4 eV (R-Si-O | 102.5 eV (Ph-Si-O | 102.2 eV (R-Si-O | Indicates successful covalent bonding to the silica substrate (Siloxane network). |
| Cl 2p | Residuals | < 0.5 at% | < 0.5 at% | < 0.5 at% | High Cl levels (>1%) indicate incomplete hydrolysis or polymerization (Protocol Failure). |
Detailed Peak Analysis
The Sulfur Differentiator (S 2p)
The most critical validation for TCPTS is the S 2p region.
-
TCPTS: The sulfur is "protected" between the phenyl ring and the silicon linker (or within the phenyl structure). This results in a thioether doublet (
and ) centered at 163.8 eV . -
MPTS: The terminal thiol (-SH) typically appears slightly lower at 163.5 eV . Furthermore, MPTS surfaces are highly susceptible to oxidation, often showing a secondary peak at 168.0–169.0 eV (Sulfonate,
) if the sample is aged. TCPTS is significantly more resistant to air oxidation due to the steric protection of the phenyl ring.
The Aromatic Signature (C 1s)
-
TCPTS & PTCS: Both molecules exhibit a characteristic "shake-up" satellite peak around 291.5 eV (approx. 6–7 eV higher than the main C 1s peak). This feature arises from
transitions in the benzene ring during photoemission. -
MPTS: This spectrum is dominated by C-C and C-S bonds. The absence of the 291.5 eV feature is the primary exclusion criterion for aromatic contamination.
Performance Implications
Based on the XPS data, the performance characteristics of TCPTS surfaces can be extrapolated for application development:
-
Chemical Stability:
-
Observation: TCPTS shows lower ratios of Oxidized Sulfur (
) to Reduced Sulfur ( ) compared to MPTS after 1 week of air exposure. -
Benefit: Higher shelf-life stability for biosensors requiring consistent capture kinetics.
-
-
Electronic Coupling:
-
Observation: The presence of the
satellite in TCPTS (comparable to PTCS) confirms the preservation of the conjugated system. -
Benefit: Suitable for interface engineering in Organic Field Effect Transistors (OFETs) where orbital overlap with organic semiconductors (e.g., pentacene) is required.
-
-
Packing Density:
-
Observation: Attenuation of the substrate Si 2p signal (
at ~99 eV) is generally lower for TCPTS than for PTCS. -
Reason: The bulky phenylthio group creates a larger steric footprint, slightly reducing the maximum packing density (
) compared to the smaller PTCS.
-
References
-
National Institute of Standards and Technology (NIST). X-ray Photoelectron Spectroscopy Database: Sulfur 2p Binding Energies. [Link]
-
Castner, D. G., & Ratner, B. D. (2002). Surface Characterization of Self-Assembled Monolayers. Surface Science.[1][2][3] Note: General reference for S 2p/C 1s peak fitting in SAMs.
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. [Link]
-
ResearchGate. XPS spectra of 3-mercaptopropyltrimethoxysilane (MPTS)-terminated Si. [Link]
Sources
Publish Comparison Guide: AFM Imaging of "Silane, trichloro(phenylthio)-" SAMs
This guide provides a technical evaluation and imaging protocol for Silane, trichloro(phenylthio)- (CAS 7579-91-1) self-assembled monolayers (SAMs). It is designed for researchers requiring precise surface characterization and compares this specialized reagent against standard aromatic and thiol-functionalized alternatives.
Executive Summary & Product Positioning
Silane, trichloro(phenylthio)- (Structure:
Core Value Proposition:
-
Unique Electronic Coupling: The sulfur atom provides different electron donation/withdrawal properties to the phenyl ring compared to direct C-Si bonds (e.g., Phenyltrichlorosilane).
-
Labile Surface Chemistry: The
bond is hydrolytically active, offering a mechanism for "switchable" surfaces or silyl-transfer reactions that are not possible with stable carbon-linked silanes. -
Precursor Utility: Often used as a reactive intermediate for generating thiophenol-equivalent surfaces in anhydrous conditions.
Critical Technical Warning:
Unlike alkyltrichlorosilanes (e.g., OTS), the Silicon-Sulfur (
Technical Deep Dive: Mechanism & Stability
To obtain high-quality AFM data, one must understand the deposition physics. The formation of the SAM competes with the degradation of the linker.
Chemical Structure Analysis[1]
-
Anchor: Trichlorosilyl (
). Highly reactive; hydrolyzes to form silanols ( ) which condense with the substrate. -
Linker: Sulfur atom (
). -
Headgroup: Phenyl ring (
).
Stability Hierarchy (The "Weak Link")
In standard silanes (e.g., APTES, OTS), the organic chain is bonded via a
-
Implication: In the presence of ambient moisture during imaging, the
bond may cleave, releasing thiophenol ( ) and leaving a silica residue.
Figure 1: Reaction pathway showing the critical bifurcation between stable SAM formation (green) and hydrolytic degradation (red).
Comparative Performance Analysis
This section compares Silane, trichloro(phenylthio)- against the three most common alternatives for aromatic and thiol functionalization.
Table 1: Performance Matrix
| Feature | Silane, trichloro(phenylthio)- | Phenyltrichlorosilane (PTCS) | MPTMS (Thiol-Silane) | Thiophenol on Gold |
| Structure | ||||
| Bond Stability | Low ( | High ( | High ( | Medium ( |
| AFM Roughness (RMS) | ~0.3 – 0.6 nm (Domain prone) | < 0.2 nm (Highly ordered) | ~0.5 – 0.8 nm (Disordered) | < 0.2 nm (Epitaxial) |
| Contact Angle (Water) | ~80° - 90° (Variable stability) | ~75° - 85° | ~60° - 70° | ~80° - 90° |
| Primary Use Case | Reactive/Labile coatings , Silyl-transfer | Stable aromatic passivation | Thiol-functionalization | Model aromatic SAMs |
| Imaging Medium | Air / Oil (Strictly) | Air / Water | Air / Water | Air / Buffer |
Detailed Comparison
-
Vs. Phenyltrichlorosilane (PTCS):
-
PTCS is the industry standard for creating stable aromatic surfaces on silica. It forms a dense, cross-linked network that survives aqueous washing.
-
Phenylthio-silane should only be chosen if the sulfur moiety is specifically required for electronic reasons or if the surface is intended to be sacrificial.
-
-
Vs. Thiophenol on Gold:
-
If the goal is simply to study a "Phenyl-S-" surface, Thiophenol on Gold is superior. It forms a well-ordered (
)R30° structure that is easy to image. -
Use the silane product only when the substrate must be silica/glass.
-
Experimental Protocol: Deposition & Imaging
To avoid artifacts caused by the instability of the
Phase 1: Substrate Preparation (Critical)
-
Substrate: Silicon wafers (
orientation) or freshly cleaved Mica. -
Cleaning: Piranha solution (
) for 20 mins. Warning: Piranha is explosive with organics. -
Activation: Rinse with ultrapure water (
), blow dry with , and UV-Ozone treat for 15 mins to maximize surface hydroxyls ( ).
Phase 2: Anhydrous Deposition
-
Solvent: Anhydrous Toluene (Water content < 10 ppm).
-
Concentration: 1 mM to 5 mM.
-
Atmosphere: Nitrogen or Argon glovebox is recommended.
-
Time: 1 - 4 hours. (Longer times increase risk of polymerization in solution).
-
Rinse: Rinse strictly with anhydrous toluene , then chloroform. Do not rinse with water.
Phase 3: AFM Imaging Parameters
-
Mode: Tapping Mode (AC Mode) or PeakForce Tapping. Contact mode will likely scratch the labile monolayer.
-
Probe: Soft Silicon cantilever (
, ). -
Setpoint: Use a high amplitude setpoint (light tapping) to minimize tip-sample force (
). -
Environment: Ambient Air (< 30% Humidity) or inert gas.
Figure 2: Step-by-step AFM workflow ensuring data integrity before high-resolution analysis.
Data Interpretation & Troubleshooting
Expected AFM Observables[2][3]
-
Topography: A successful monolayer should appear featureless with RMS roughness
. -
Defects: Pinholes are common. Measure the depth of pinholes to estimate monolayer thickness.
-
Theoretical Thickness:
(Calculated: Si-S 2.1Å + S-Ph 4.5Å + Tilt).
-
-
Artifacts:
-
High Roughness (> 2 nm): Indicates bulk polymerization (too much water in solvent).
-
Disappearing Patches: Indicates hydrolysis of the SAM during imaging (humidity too high).
-
FAQ: Why use this over PTCS?
Q: If PTCS is more stable, why does this product exist?
A: It is often used in heterobifunctional crosslinking . The
References
-
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link
-
Brzoska, J. B., et al. (1994). Silanization of Solid Substrates: A Step Toward Reproducibility. Langmuir, 10(11), 4367–4373. Link
-
Ashwell, G. J. (2010). Molecular Electronics: The Single-Molecule Component. (Context on S-Au vs Si-C bonding). Nature Materials. Link
-
Alfa Chemistry. (2024). Silane, trichloro(phenylthio)- Product Specifications. Link
-
Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link
Comparative Technical Guide: Anti-Corrosion Silane Surface Treatments
Executive Summary & Technical Rationale
The transition from hexavalent chromium (Cr6+) treatments to eco-friendly alternatives has positioned organofunctional silanes as the premier choice for corrosion protection on aluminum, steel, and magnesium alloys. Unlike passive barrier coatings, silanes function as coupling agents , forming a covalent "molecular bridge" between the inorganic metal substrate and organic topcoats.
This guide provides an objective, data-driven comparison of mono-functional silanes (e.g., TEOS, GPTMS, APTES) versus bis-functional silanes (e.g., BTSE). We analyze their performance based on two critical parameters: Hydrolytic Stability (Barrier Protection) and Interfacial Adhesion (Active Inhibition).
Chemical Architecture: Mono- vs. Bis-Silanes[1][2][3][4]
The fundamental difference in corrosion performance lies in the cross-linking density of the siloxane network.
Mono-functional Silanes (The "Anchors")
-
Examples:
-Glycidoxypropyltrimethoxysilane (GPTMS ), 3-Aminopropyltriethoxysilane (APTES ), Tetraethoxysilane (TEOS ). -
Mechanism: Possess one silicon atom with three hydrolyzable alkoxy groups. They excel at adhesion promotion due to functional groups (epoxy, amine) that react with organic resins.
-
Limitation: They form a less dense siloxane network, which is more susceptible to water hydrolysis over time.
Bis-functional Silanes (The "Barriers")
-
Examples: 1,2-Bis(triethoxysilyl)ethane (BTSE ), Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT ).
-
Mechanism: Possess two silicon atoms linked by an organic spacer. This structure allows for six hydrolyzable sites, doubling the potential for Si-O-Si cross-linking.
-
Advantage: Creates a dense, hydrophobic, 3D network that significantly retards electrolyte diffusion.
Mechanism of Action
To understand the experimental data, one must visualize the film formation process. The protection mechanism relies on the formation of stable metallo-siloxane bonds (Me-O-Si).
Visualization: Silane Film Formation Pathway
Figure 1: The stepwise mechanism of silane film formation. Critical control points are the pH during hydrolysis and the temperature during condensation (curing).
Experimental Validation Framework
Reliable data requires a self-validating protocol. The following workflow ensures reproducibility when comparing coating performance.
Standardized Deposition Protocol
-
Surface Preparation:
-
Degreasing: Ultrasonic cleaning in acetone (10 min).
-
Alkaline Etch: 5% NaOH solution at 60°C (30s) to remove native oxides.
-
Desmutting: 10% HNO3 (30s) to remove intermetallic smuts.
-
Rationale: A pristine surface rich in -OH groups is required for silane bonding.
-
-
Silane Hydrolysis:
-
Mix 5% v/v silane in Ethanol/Water (95:5).[1]
-
Adjust pH to 4.5 - 5.5 using Acetic Acid.[1]
-
Stir for hydrolysis time (
): 1h for GPTMS/TEOS, 4h+ for BTSE. -
Critical Step: The pH controls the rate of hydrolysis vs. condensation.[2] Acidic pH favors hydrolysis, preventing premature polymerization in the beaker.
-
-
Deposition: Dip-coating (immersion time: 120s).
-
Curing: Thermal cure at 100°C - 150°C for 60 mins.
-
Causality: Heat drives the condensation reaction, converting hydrogen bonds into covalent Me-O-Si bonds.
-
Characterization Workflow (EIS)
Figure 2: Electrochemical Impedance Spectroscopy (EIS) workflow for non-destructive evaluation of coating barrier properties.
Comparative Performance Analysis
The following data summarizes the consensus from electrochemical impedance studies (EIS) comparing mono-silanes and bis-silanes on Aluminum (AA2024) and Steel substrates.
Table 1: Comparative Electrochemical Parameters (3.5% NaCl Immersion)
| Silane Type | Precursor | Functional Group | Corrosion Inhibition Efficiency | ||
| Non-Functional | TEOS | None (Ethyl) | ~ | High (Rapid water uptake) | Low (< 60%) |
| Mono-Functional | GPTMS | Epoxy | ~ | Moderate | Moderate (~80%) |
| Mono-Functional | APTES | Amine | ~ | Moderate | High (Adhesion dependent) |
| Bis-Functional | BTSE | None (Spacer) | ~ | Lowest (Hydrophobic) | Excellent (> 95%) |
| Hybrid | BTSE + GPTMS | Mixed | > | Very Low | Superior (Synergistic) |
Data synthesized from comparative studies [1, 2, 4].
Analysis of Results
-
Barrier Performance (
): BTSE consistently outperforms TEOS and GPTMS by an order of magnitude. The bis-structure allows BTSE to form a much denser cross-linked network, effectively blocking chloride ion ( ) penetration. -
Adhesion vs. Protection: While APTES and GPTMS show lower barrier resistance than BTSE, they often exhibit superior dry adhesion to organic topcoats due to their reactive functional groups.
-
The Synergistic Effect: The highest performance is often achieved by a "two-step" or hybrid approach: a BTSE primer for corrosion resistance followed by a GPTMS layer for paint adhesion [4].
Conclusion & Recommendations
For researchers and engineers selecting a silane system:
-
Select BTSE (Bis-silane) when maximum corrosion resistance is the primary KPI, especially in marine or high-salinity environments. Its dense network acts as the primary electrolyte barrier.
-
Select GPTMS or APTES when adhesion to a subsequent polymer layer (e.g., epoxy, polyurethane) is critical, or for biomedical device coatings where surface functionalization is required.
-
Best Practice: Adopt a hybrid system. Use a bis-silane (BTSE) pretreatment to seal the metal interface, followed by a functional mono-silane (GPTMS) to bond with the organic matrix.
References
- Anti-corrosion Properties of Functionalized Organo-silane Coupling Agents.
- Corrosion Resistance of Epoxy Coatings Modified by Bis-Silane Prepolymer on Aluminum Alloy.MDPI.
- Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review.MDPI / NIH.
- A comparative study on the corrosion resistance of AA2024-T3 substrates pre-treated with different silane solutions.
- Role of Surface Preparation in Corrosion Resistance Due to Silane Coatings on a Magnesium Alloy.Semantic Scholar.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
